Baricitinib-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H17N7O2S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-(2,2,2-trideuterioethylsulfonyl)azetidin-3-yl]acetonitrile |
InChI |
InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)/i1D3 |
InChI Key |
XUZMWHLSFXCVMG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Isotopic Purity Determination of Baricitinib-d3
Abstract
This technical guide provides a comprehensive overview of the methodologies employed for determining the isotopic purity of Baricitinib-d3, a deuterated internal standard crucial for the accurate quantification of Baricitinib in biological matrices. The guide is intended for researchers, scientists, and drug development professionals. It outlines the core concepts of isotopic purity, details the mechanism of action of Baricitinib via the JAK-STAT pathway, and presents a comprehensive experimental protocol using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Furthermore, this document provides structured tables for data presentation and includes detailed diagrams generated using Graphviz (DOT language) to visualize signaling pathways and experimental workflows, adhering to specified formatting and color contrast rules.
Introduction
Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) isoforms JAK1 and JAK2, and it is approved for the treatment of moderately to severely active rheumatoid arthritis.[1][2] By inhibiting these enzymes, Baricitinib modulates the signaling pathways of various cytokines and growth factors involved in inflammation and immune function.[3][4] In the realm of pharmaceutical analysis and clinical pharmacokinetics, stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision in quantitative bioanalysis using mass spectrometry. This compound is the deuterium-labeled analogue of Baricitinib, designed for this purpose.[5]
The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability as an internal standard. It refers to the percentage of the molecules that contain the desired number of deuterium atoms. The presence of isotopologues with fewer deuterium atoms (e.g., d0, d1, d2) can interfere with the quantification of the analyte, leading to inaccurate results. Therefore, a robust and reliable analytical method for the determination of isotopic purity is essential for the validation of any new batch of this compound.
Core Concepts in Isotopic Purity Determination
Understanding the terminology associated with isotopic analysis is fundamental for the correct interpretation of data.
-
Isotopologues : These are molecules that differ only in their isotopic composition. For this compound, the main isotopologues of interest are the species with zero (d0), one (d1), two (d2), and three (d3) deuterium atoms.
-
Isotopic Enrichment : This term refers to the percentage of a specific isotope at a particular atomic position in a molecule. For instance, a starting material with 99.5% deuterium enrichment means that at a given labeled position, there is a 99.5% probability of finding a deuterium atom.[6]
-
Species Abundance : This represents the percentage of the total population of molecules that have a specific and complete isotopic composition.[6] For example, in a sample of this compound, the species abundance would describe the percentage of molecules that are d3, d2, d1, and d0.
Mechanism of Action of Baricitinib: The JAK-STAT Pathway
Baricitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway.[2][3] This pathway is activated by a wide range of cytokines and growth factors, playing a pivotal role in immune responses and inflammation.[2] The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs).[2][3] The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus, where they regulate the transcription of genes involved in the inflammatory process.[2] Baricitinib, by inhibiting JAK1 and JAK2, effectively blocks this cascade, leading to a reduction in inflammation.[3][4]
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Experimental Protocol for Isotopic Purity Determination of this compound
The following protocol is a representative method for the determination of this compound isotopic purity, based on established analytical techniques for deuterated compounds and Baricitinib.[7][8][9][10]
Instrumentation and Reagents
-
High-Performance Liquid Chromatography (HPLC) System: A system equipped with a binary pump, autosampler, and column oven (e.g., Thermo Ultimate 3000 or Waters Acquity UPLC).[9][11]
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, or a sensitive triple quadrupole mass spectrometer.[8][10]
-
Analytical Column: A C18 reversed-phase column (e.g., Eurosphere C18, 250mm x 4.6mm, 5µm or Acquity BEH C18, 50mm x 2.1mm, 1.7µm).[9][11]
-
Reagents:
-
This compound sample
-
Methanol (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Formic acid (MS grade)
-
Ammonium formate or acetate (MS grade)
-
Ultrapure water
-
Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 1 µg/mL by diluting with a 50:50 mixture of methanol and water. This concentration may need to be optimized based on the sensitivity of the mass spectrometer.
High-Performance Liquid Chromatography (HPLC) Conditions
The goal of the HPLC separation is to ensure that the this compound peak is well-resolved from any potential impurities.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then re-equilibrate at 10% B for 3 minutes. |
Note: The gradient program should be optimized to achieve a sharp and symmetrical peak for Baricitinib.
Mass Spectrometry (MS) Conditions
The mass spectrometer is used to detect and quantify the different isotopologues of Baricitinib.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for HRMS) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for triple quadrupole) |
| Scan Range (m/z) | 100 - 500 Da (for full scan) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
Note: These parameters are starting points and should be optimized for the specific instrument being used.[9]
Figure 2: Experimental workflow for this compound isotopic purity determination.
Data Analysis and Presentation
Data Acquisition and Processing
After the HPLC-MS analysis, the data is processed to determine the relative abundance of each isotopologue.
-
Extract Ion Chromatograms (EICs): For each isotopologue (d0, d1, d2, d3), extract the ion chromatogram corresponding to its protonated molecular ion [M+H]⁺. The theoretical m/z values are listed in Table 1.
-
Peak Integration: Integrate the area under the curve for the main peak in each EIC.
Calculation of Isotopic Purity
The percentage of each isotopologue is calculated based on its peak area relative to the total peak area of all isotopologues.
-
Formula: % dn = ( Areadn / (Aread0 + Aread1 + Aread2 + Aread3) ) * 100
The isotopic purity of the this compound sample is reported as the percentage of the d3 species.
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 1: Mass Spectrometry Parameters for Baricitinib Isotopologues
| Compound | Molecular Formula | Exact Mass | [M+H]⁺ m/z |
| Baricitinib (d0) | C₁₆H₁₇N₇O₂S | 371.1161 | 372.1234 |
| Baricitinib-d1 | C₁₆H₁₆DN₇O₂S | 372.1224 | 373.1297 |
| Baricitinib-d2 | C₁₆H₁₅D₂N₇O₂S | 373.1287 | 374.1360 |
| This compound | C₁₆H₁₄D₃N₇O₂S | 374.1350 | 375.1423 |
Note: The exact mass and m/z values are theoretical and may vary slightly depending on instrument calibration.
Table 2: Illustrative Isotopic Distribution Data for a Batch of this compound
| Isotopologue | Measured Peak Area (arbitrary units) | Relative Abundance (%) |
| Baricitinib (d0) | 15,000 | 0.15 |
| Baricitinib-d1 | 35,000 | 0.35 |
| Baricitinib-d2 | 150,000 | 1.50 |
| This compound | 9,800,000 | 98.00 |
| Total | 10,000,000 | 100.00 |
| Isotopic Purity | 98.00% |
Note: This data is for illustrative purposes only and does not represent an actual experimental result.
Conclusion
The determination of isotopic purity is a critical quality control step for any deuterated internal standard. This guide has provided a comprehensive framework for the analysis of this compound, integrating the underlying principles of isotopic analysis with a detailed, practical experimental protocol. By employing high-resolution mass spectrometry and careful data analysis, researchers and drug development professionals can confidently assess the quality of their this compound standard, ensuring the reliability and accuracy of subsequent quantitative bioanalytical studies. The provided workflows and data presentation formats offer a standardized approach to this essential analytical task.
References
- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 4. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jchr.org [jchr.org]
Baricitinib-d3: A Technical Guide for its Application in Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Stable Isotope-Labeled Internal Standards
In modern pharmaceutical research and development, the precise quantification of drug candidates in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity. The reliability of LC-MS/MS data heavily depends on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.
Baricitinib-d3 is the deuterium-labeled analogue of Baricitinib, a selective inhibitor of Janus kinase (JAK) 1 and 2 used in the treatment of autoimmune diseases like rheumatoid arthritis.[1][2][3][4] By replacing three hydrogen atoms with deuterium, this compound possesses a higher mass while retaining nearly identical physicochemical properties to the parent drug. This makes it an ideal stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Baricitinib.
The core function of this compound in research is to serve as a reference compound that co-elutes with Baricitinib, allowing it to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[5][6] This ensures the accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring (TDM), and other essential research applications.[5][7][8]
Figure 1: Analyte vs. Internal Standard relationship in LC-MS/MS.
Core Application: Bioanalytical Quantification Workflow
The primary use of this compound is within a validated bioanalytical workflow to determine the concentration of Baricitinib in biological samples, typically plasma. This process is critical for preclinical pharmacokinetic (PK) studies in animal models and for clinical therapeutic drug monitoring (TDM) in patients.[9][10][11][12][13]
A typical workflow involves several key stages:
-
Sample Collection: Biological samples (e.g., plasma) are collected from study subjects.
-
Internal Standard Spiking: A precise and known amount of this compound working solution is added to every sample, calibrator, and quality control (QC) sample.
-
Sample Preparation: The samples undergo an extraction process to remove proteins and other interfering matrix components. Protein precipitation is a common and efficient method.[9][11][13]
-
LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. The LC separates Baricitinib and this compound from other components, and the MS/MS detects and quantifies them based on their specific mass-to-charge (m/z) transitions.
-
Data Processing: The concentrations of Baricitinib in the unknown samples are calculated from a calibration curve by comparing the peak area ratio of the analyte to the internal standard.
Figure 2: Bioanalytical sample preparation and analysis workflow.
Experimental Protocols and Data
The successful quantification of Baricitinib relies on optimized and validated methods. Below are representative protocols and quantitative data derived from published research.
Detailed Experimental Protocol: LC-MS/MS Method
This section outlines a typical protocol for the quantification of Baricitinib in plasma, adapted from validated methods in the scientific literature.[10][11][14]
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 200 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[11]
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as an Acquity UPLC HILIC BEH (1.7 µm, 2.1 x 50 mm), is often used.[10][15]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile with 0.1% formic acid) and an aqueous buffer (e.g., 20 mM ammonium acetate).[10][15]
-
Flow Rate: Typically in the range of 0.3 to 1.0 mL/min.[9]
-
Injection Volume: 5 µL.[14]
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[10][11][14]
-
Scan Type: Multiple Reaction Monitoring (MRM).[11]
-
MRM Transitions: The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
Quantitative Data: Mass Spectrometry Parameters
The specificity of the assay is achieved by monitoring unique mass transitions for each compound.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| Baricitinib | 372.44 | 250.97 | 20 | 30 | [11] |
| Baricitinib | 372.15 | 251.24 | - | - | [10][15][16] |
| This compound | ~375.46 | ~251.0 or ~254.0 | Optimized | Optimized | Theoretical |
Note: Specific m/z values for this compound are dependent on the location of the deuterium labels and must be empirically determined during method development. The values provided are illustrative.
Method Validation Parameters
A robust bioanalytical method must meet stringent validation criteria as defined by regulatory bodies like the FDA and EMA.
| Parameter | Typical Acceptance Criteria | Example Value | Reference |
| Linearity (R²) | ≥ 0.99 | > 0.99 | [10][13][15] |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 5; Accuracy within ±20%; Precision ≤20% | 0.2 ng/mL | [10][15] |
| Accuracy (% RE) | Within ±15% of nominal (±20% at LLOQ) | 87.5% to 88.3% | [10][15] |
| Precision (% RSD) | ≤ 15% (≤20% at LLOQ) | < 15% | [9] |
| Extraction Recovery | Consistent and reproducible | ~87.9% | [15] |
| Matrix Effect | CV% ≤ 15% | CV% ≤ 10.3% | [15] |
Context: The Baricitinib Mechanism of Action
To appreciate why precise quantification is critical, it is essential to understand the mechanism of action of Baricitinib. Baricitinib is a targeted synthetic disease-modifying antirheumatic drug (tsDMARD) that functions by inhibiting the Janus Kinase (JAK) family of enzymes, particularly JAK1 and JAK2.[1][2][4]
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors that drive inflammatory and immune responses.[1][17] When a cytokine binds to its receptor, it activates associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation.[2]
By blocking JAK1 and JAK2, Baricitinib disrupts this signaling cascade, preventing the phosphorylation of STATs and thereby reducing the production of pro-inflammatory mediators.[1][3] Accurate measurement of Baricitinib concentrations using this compound allows researchers to correlate drug exposure (pharmacokinetics) with the downstream biological effects on this pathway (pharmacodynamics).
Figure 3: Inhibition of the JAK-STAT signaling pathway by Baricitinib.
Conclusion
This compound is an indispensable research tool, serving as the gold-standard internal standard for the bioanalytical quantification of Baricitinib. Its use in validated LC-MS/MS assays provides the accuracy and precision necessary for critical drug development activities, including pharmacokinetic analysis and therapeutic drug monitoring. By enabling reliable measurement of the parent drug, this compound plays a vital role in advancing our understanding of Baricitinib's clinical efficacy and safety, ultimately supporting the optimization of treatments for immune-mediated inflammatory diseases.
References
- 1. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 2. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 3. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]
- 5. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. texilajournal.com [texilajournal.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Simultaneous Quantification of Baricitinib and Methotrexate in Rat Plasma by LC-MS/MS: Application to a Pharmacokinetic Study [mdpi.com]
- 10. A Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel LC-MS/MS Method for Therapeutic Drug Monitoring of Baricitinib in Plasma of Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. THU0203 Baricitinib Targets The Type I IFN/STAT-Medicated Activities of Human T Cells and Dendritic Cells | Annals of the Rheumatic Diseases [ard.bmj.com]
Baricitinib mechanism of action studies
An In-Depth Technical Guide to the Mechanism of Action of Baricitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baricitinib is an orally administered, small-molecule drug that functions as a selective and reversible inhibitor of Janus kinases (JAKs).[1][2] It is approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis (RA), atopic dermatitis, and alopecia areata.[3][4] Its therapeutic efficacy is rooted in the modulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical conduit for numerous pro-inflammatory cytokines and growth factors.[5][6] This technical guide provides a detailed examination of Baricitinib's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: JAK-STAT Pathway Inhibition
The JAK family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[6][7] These enzymes are essential for transducing signals from Type I and Type II cytokine receptors.[7] The process begins when a cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through autophosphorylation.[1][8] Activated JAKs then create docking sites by phosphorylating tyrosine residues on the receptor's intracellular domain.[9] This allows for the recruitment, phosphorylation, and activation of STAT proteins.[1][8]
Once phosphorylated, STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes, many of which are involved in inflammation and immune responses.[1][9]
Baricitinib exerts its therapeutic effect by selectively inhibiting JAK1 and JAK2.[2][10] By binding to the ATP-binding pocket of these kinases, Baricitinib prevents the phosphorylation and activation of STATs, thereby interrupting the downstream signaling cascade of various interleukins, interferons, and growth factors.[3][6][10] This leads to a reduction in the production of inflammatory mediators and a dampening of the overactive immune response characteristic of autoimmune diseases.[5][10]
Quantitative Data: Kinase Inhibition and Selectivity
The potency and selectivity of Baricitinib have been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate a high affinity for JAK1 and JAK2, with substantially lower potency against TYK2 and JAK3.[11] This selectivity profile is believed to contribute to its efficacy and safety.[5]
| Target Kinase | IC₅₀ (nmol/L) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| TYK2 | 53 |
| JAK3 | >400 |
| Table 1: In Vitro Inhibitory Potency of Baricitinib against JAK Isoforms. Data sourced from a 2022 review article.[11] |
Baricitinib's inhibition of JAK1/JAK2 effectively blocks the signaling of multiple cytokines implicated in inflammatory pathologies. Cellular assays confirm that Baricitinib treatment leads to a dose-dependent reduction in the phosphorylation of various STAT proteins following cytokine stimulation.
| Cytokine Stimulant | Phosphorylated STAT | Cell Type / Model | Effect of Baricitinib | Reference |
| IFN-α, IL-6, IL-21 | pSTAT1, pSTAT3, pSTAT4 | Human T Cells | Inhibition of phosphorylation.[12] | [12] |
| IL-2, IFN-α, IL-6 | pSTAT1 | Monocytes from RA patients | Significant reduction of cytokine-induced pSTAT1.[13][14] | [13][14] |
| Hyper-IL-6 | pStat3-Tyr705 | Mouse and Rat DRG Cells | Inhibition of phosphorylation.[15] | [15] |
| Hemorrhagic Shock | pJak2-Tyr¹⁰⁰⁷⁻¹⁰⁰⁸, pStat3-Tyr⁷⁰⁵ | Rat Liver and Kidney | Abolished increases in phosphorylation.[16] | [16] |
| Table 2: Summary of Baricitinib's Effect on STAT Phosphorylation. |
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
This protocol outlines a general method for determining the IC₅₀ of an inhibitor against a purified JAK enzyme. Such assays are crucial for quantifying the potency and selectivity of compounds like Baricitinib.[17][18]
Objective: To measure the ability of Baricitinib to inhibit the enzymatic activity of a specific JAK isoform (e.g., JAK1, JAK2).
Materials:
-
Purified, recombinant human JAK enzyme (e.g., JAK1, JAK2).[19]
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).[19][20]
-
Adenosine triphosphate (ATP).[19]
-
Baricitinib (or other test inhibitors) at various concentrations.
-
Detection reagent to quantify kinase activity (e.g., Kinase-Glo® which measures remaining ATP, or Transcreener® which measures ADP produced).[9][19]
-
96-well or 384-well microplates.
-
Microplate reader capable of detecting luminescence or fluorescence polarization.
Methodology:
-
Prepare Reagents: Serially dilute Baricitinib in an appropriate solvent (e.g., DMSO) and then in kinase assay buffer to achieve the final desired concentrations. Prepare a master mixture containing the kinase assay buffer, ATP, and peptide substrate.
-
Assay Setup: To the wells of a microplate, add the inhibitor solution. For positive controls (max activity), add buffer without the inhibitor. For blank controls (background), add buffer and substrate but no enzyme.[19]
-
Enzyme Addition: Dilute the purified JAK enzyme in cold 1x kinase assay buffer. Initiate the enzymatic reaction by adding the diluted enzyme to all wells except the blanks.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes) to allow for substrate phosphorylation.[19][20]
-
Detection: Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's instructions. For example, add Kinase-Glo® reagent and incubate at room temperature before measuring luminescence. The luminescence signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each Baricitinib concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for an in vitro JAK kinase inhibition assay.
Cell-Based STAT Phosphorylation Assay
This protocol describes a general method to assess the impact of Baricitinib on cytokine-induced STAT phosphorylation in a cellular context, often using flow cytometry or Western blotting.[13][14][15]
Objective: To determine if Baricitinib inhibits the phosphorylation of a specific STAT protein in response to cytokine stimulation in whole cells.
Materials:
-
Relevant cell line or primary cells (e.g., human peripheral blood mononuclear cells [PBMCs], monocytes).
-
Cell culture medium.
-
Cytokine stimulant (e.g., IFN-α, IL-6).
-
Baricitinib.
-
For Flow Cytometry: Fixation buffer (e.g., paraformaldehyde), permeabilization buffer (e.g., methanol), and a fluorochrome-conjugated antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT1-Alexa Fluor 647).
-
For Western Blotting: Cell lysis buffer, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, membranes, primary antibodies (for both phosphorylated STAT and total STAT), and a secondary HRP-conjugated antibody with chemiluminescent substrate.
Methodology:
-
Cell Treatment: Culture cells and pre-incubate them with various concentrations of Baricitinib or a vehicle control for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Add the specific cytokine to the cell cultures to induce JAK-STAT signaling and incubate for a short period (e.g., 15-30 minutes).
-
Signal Termination and Cell Processing (Flow Cytometry): a. Immediately stop the stimulation by fixing the cells with a fixation buffer. b. Permeabilize the cells to allow intracellular antibody staining. c. Stain the cells with the fluorescently labeled anti-phospho-STAT antibody. d. Analyze the cells using a flow cytometer to quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population.
-
Signal Termination and Cell Processing (Western Blot): a. Stop the reaction by washing the cells with cold PBS and then lysing them with lysis buffer containing phosphatase and protease inhibitors. b. Quantify the protein concentration in the lysates. c. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated STAT and total STAT (as a loading control). d. Incubate with a secondary antibody and detect bands using a chemiluminescence imaging system.
-
Data Analysis: For flow cytometry, compare the MFI of treated samples to the stimulated control. For Western blotting, perform densitometry to quantify band intensity and express pSTAT levels relative to total STAT.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. academic.oup.com [academic.oup.com]
- 8. litfl.com [litfl.com]
- 9. trepo.tuni.fi [trepo.tuni.fi]
- 10. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. THU0203 Baricitinib Targets The Type I IFN/STAT-Medicated Activities of Human T Cells and Dendritic Cells | Annals of the Rheumatic Diseases [ard.bmj.com]
- 13. Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Baricitinib-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Baricitinib-d3, a deuterated analog of the Janus kinase (JAK) inhibitor, Baricitinib. This document details its fundamental characteristics, analytical methodologies for its quantification, and its mechanism of action within relevant signaling pathways.
Introduction to this compound
This compound is the deuterium-labeled version of Baricitinib, a selective and orally bioavailable inhibitor of JAK1 and JAK2.[1][2] The incorporation of deuterium, a stable heavy isotope of hydrogen, makes this compound a valuable tool in pharmaceutical research, primarily as an internal standard for quantitative bioanalytical assays. Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug, a field of study that has gained significant attention.[1][2] Baricitinib itself is a disease-modifying antirheumatic drug (DMARD) used to treat conditions like rheumatoid arthritis by attenuating JAK-mediated inflammation and immune responses.[3]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile-d3 | [1] |
| Synonyms | LY3009104-d3; INCB028050-d3 | [1][2] |
| CAS Number | 1564242-30-3 | [1][2] |
| Molecular Formula | C₁₆H₁₄D₃N₇O₂S | [1] |
| Molecular Weight | 374.44 g/mol | [1] |
| Solubility | Soluble in DMSO (up to 30 mg/ml) and DMF (up to 50 mg/ml). | [4] |
| Storage | Store at -20°C. | [1] |
Mechanism of Action: The JAK-STAT Pathway
Baricitinib functions as a potent inhibitor of the Janus kinase (JAK) family, specifically targeting JAK1 and JAK2.[5][6][7] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into the cell nucleus, leading to changes in gene expression.[6][7] By blocking JAK1 and JAK2, Baricitinib disrupts this signaling cascade, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[5][8] This interruption leads to reduced production of pro-inflammatory cytokines, such as interleukins (IL-6, IL-12, IL-23) and interferons, thereby dampening the inflammatory and immune responses characteristic of autoimmune disorders.[5][6]
Caption: JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Experimental Protocols
The quantification and analysis of Baricitinib and its deuterated analog are commonly performed using chromatographic and spectroscopic methods. Below are detailed methodologies for key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the determination of Baricitinib in bulk and tablet dosage forms has been established.[9][10] This method is suitable for routine quality control analysis.
-
Instrumentation: Thermo Ultimate 3000 HPLC system with a UV-VIS detector.[9]
-
Mobile Phase: A mixture of Phosphate buffer (pH 6.5) and Acetonitrile in a 70:30 v/v ratio.[9][10]
-
Flow Rate: 1.5 ml/min.[10]
-
Column Temperature: 40°C.[10]
-
Injection Volume: 20µl.[10]
-
Standard Preparation: A stock solution is prepared by dissolving 10 mg of Baricitinib in a 100ml volumetric flask with a diluent (Phosphate buffer pH 6.5 and Acetonitrile 50:50) to achieve a concentration of 100 µg/ml. Further dilutions are made to prepare working standards.[9]
UV-Visible Spectrophotometry
A simple and reproducible spectrophotometric method has been developed for the analysis of Baricitinib.[11]
-
Instrumentation: A UV/Vis spectrophotometer.[12]
-
Solvent: A standard stock solution is prepared by dissolving 10 mg of the drug in 1 ml of DMSO, with the final volume made up to 10 ml with methanol to get a concentration of 1000 µg/ml. Further dilutions are made with methanol.[11]
-
Wavelength Scan: The solution is scanned in the range of 200–400 nm.[9]
-
Quantification Wavelength (λmax): Maximum absorbance is observed at approximately 250 nm and 306-310 nm.[9][11][12]
-
Linearity: The method demonstrates linearity in a concentration range of 10-60 µg/ml.[11]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For therapeutic drug monitoring in biological matrices like human plasma, a highly sensitive and accurate UPLC-MS/MS method is employed.[13]
-
Instrumentation: Waters Xevo TQ-S triple quadrupole tandem mass spectrometer with a Waters Acquity UPLC I-Class system.[13]
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm).[13]
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Internal Standard: this compound is the ideal internal standard for the quantification of Baricitinib in biological samples due to its similar chemical behavior and distinct mass.
Caption: General experimental workflow for HPLC analysis of Baricitinib.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Baricitinib | 1187594-09-7 [chemicalbook.com]
- 5. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 6. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ard.bmj.com [ard.bmj.com]
- 9. jchr.org [jchr.org]
- 10. jchr.org [jchr.org]
- 11. jddtonline.info [jddtonline.info]
- 12. mdpi.com [mdpi.com]
- 13. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Internal Standards for Drug Quantification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theory, application, and practical considerations for utilizing deuterated internal standards in quantitative drug analysis. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and robustness of their bioanalytical methods.
Introduction: The Imperative for Precision in Bioanalysis
In drug discovery and development, the accurate quantification of pharmacologically active compounds and their metabolites in biological matrices is paramount. It forms the bedrock of pharmacokinetic, toxicokinetic, and bioavailability studies, directly influencing critical decisions in the drug development pipeline. The inherent complexity and variability of biological matrices, such as plasma, urine, and tissue homogenates, present significant analytical challenges, including matrix effects, extraction inconsistencies, and instrumental drift.
To mitigate these variabilities, the use of an internal standard (IS) is a well-established practice in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, thereby compensating for variations throughout the analytical workflow. While structurally similar analogs have been employed, stable isotope-labeled internal standards (SIL-IS), especially deuterated analogs, have emerged as the gold standard.[1]
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H). This subtle change in mass allows for their differentiation from the analyte by the mass spectrometer, while their near-identical chemical properties ensure they co-elute chromatographically and experience similar extraction recovery and ionization efficiency.[2] This co-elution is critical for effectively normalizing matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.[1]
This guide will delve into the core principles of using deuterated internal standards, provide detailed experimental protocols for their application, present quantitative data from various drug classes, and offer visual workflows to aid in the implementation of this robust analytical strategy.
Core Principles of Deuterated Internal Standards
The utility of deuterated internal standards hinges on their ability to behave almost identically to the analyte of interest throughout the analytical process. Here are the key principles governing their selection and use:
-
Physicochemical Similarity: By replacing hydrogen with deuterium, the fundamental chemical structure and properties of the molecule remain largely unchanged. This ensures that the deuterated standard and the analyte exhibit similar solubility, extraction efficiency, and chromatographic retention times.
-
Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte. This ensures that both compounds experience the same matrix effects at the same time, allowing for accurate normalization of the analyte signal.
-
Mass Differentiation: The mass difference between the analyte and the deuterated standard allows for their distinct detection by the mass spectrometer. A sufficient number of deuterium atoms should be incorporated to ensure a clear mass shift and avoid isotopic crosstalk.
-
Isotopic Stability: The deuterium labels must be placed on stable positions within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.
Experimental Protocols
The successful implementation of deuterated internal standards relies on meticulous experimental design and execution. The following sections provide detailed methodologies for common sample preparation techniques employed in bioanalysis.
Sample Preparation: A Critical Step for Accurate Quantification
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering components that can compromise the analytical results. The choice of technique depends on the nature of the analyte, the matrix, and the desired level of cleanliness.
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples.
Protocol:
-
Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution at a known concentration to each sample, calibrator, and quality control (QC) sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to each tube.
-
Vortexing: Vortex the samples vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LLE is a more selective technique that separates the analyte from the matrix based on its differential solubility in two immiscible liquids.
Protocol:
-
Aliquoting and Spiking: Aliquot 200 µL of the biological sample into a glass tube and spike with the deuterated internal standard.
-
pH Adjustment (if necessary): Adjust the pH of the sample to optimize the extraction of the analyte.
-
Extraction Solvent Addition: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Mixing: Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte while interfering compounds are washed away.
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., phosphate buffer at a specific pH).
-
Sample Loading: Load the pre-treated and spiked biological sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds. This step may be repeated with different wash solutions.
-
Elution: Elute the analyte and internal standard with a small volume of a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Analysis
The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
Typical Parameters:
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of a wide range of drugs.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the analyte and its deuterated internal standard. Specific precursor-to-product ion transitions are monitored for each compound.
Quantitative Data and Method Validation
The use of deuterated internal standards significantly enhances the reliability of quantitative data. Method validation is performed according to regulatory guidelines (e.g., FDA, EMA) to demonstrate the accuracy, precision, selectivity, and robustness of the analytical method.
Validation Parameters
The following tables summarize typical validation data for the quantification of various drug classes using deuterated internal standards.
Table 1: Method Validation Data for Immunosuppressants in Whole Blood
| Parameter | Cyclosporine A | Tacrolimus | Sirolimus | Everolimus | Mycophenolic Acid |
| Linear Range | 2 - 1250 ng/mL | 0.5 - 42.2 ng/mL | 0.6 - 49.2 ng/mL | 0.5 - 40.8 ng/mL | 0.01 - 7.5 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | > 0.997 | > 0.998 | > 0.997 |
| Intra-assay Precision (%CV) | 2.1 - 7.5 | 3.4 - 8.1 | 4.2 - 9.3 | 3.8 - 8.9 | 1.9 - 6.8 |
| Inter-assay Precision (%CV) | 3.5 - 8.2 | 4.1 - 9.5 | 5.3 - 10.1 | 4.9 - 9.8 | 2.8 - 7.5 |
| Accuracy (%Bias) | -5.2 to 6.8 | -6.1 to 7.3 | -7.5 to 8.1 | -6.9 to 7.8 | -4.8 to 5.9 |
| Recovery (%) | 78.2 | 81.5 | 79.3 | 80.1 | 83.4 |
| LLOQ | 2 ng/mL | 0.5 ng/mL | 0.6 ng/mL | 0.5 ng/mL | 0.01 µg/mL |
Data synthesized from published literature for illustrative purposes.
Table 2: Method Validation Data for Opioids in Urine
| Parameter | Morphine | Codeine | Oxycodone | Hydrocodone | Fentanyl |
| Linear Range (ng/mL) | 10 - 1000 | 10 - 1000 | 10 - 1000 | 10 - 1000 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | > 0.995 | > 0.997 | > 0.998 |
| Intra-assay Precision (%CV) | < 10 | < 10 | < 10 | < 10 | < 15 |
| Inter-assay Precision (%CV) | < 12 | < 12 | < 12 | < 12 | < 15 |
| Accuracy (%Bias) | ± 15 | ± 15 | ± 15 | ± 15 | ± 20 |
| Recovery (%) | > 85 | > 85 | > 90 | > 90 | > 80 |
| LLOQ (ng/mL) | 10 | 10 | 10 | 10 | 1 |
Data synthesized from published literature for illustrative purposes.[3][4][5]
Table 3: Method Validation Data for Antidepressants in Serum
| Parameter | Citalopram | Fluoxetine | Sertraline | Venlafaxine | Mirtazapine |
| Linear Range (ng/mL) | 10 - 1000 | 10 - 1000 | 10 - 1000 | 10 - 1000 | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Intra-assay Precision (%CV) | < 15 | < 15 | < 15 | < 15 | < 15 |
| Inter-assay Precision (%CV) | < 15 | < 15 | < 15 | < 15 | < 15 |
| Accuracy (%Bias) | < ± 15 | < ± 15 | < ± 15 | < ± 15 | < ± 15 |
| LLOQ (ng/mL) | 10 | 10 | 10 | 10 | 10 |
Data synthesized from published literature for illustrative purposes.[6][7]
Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments and relationships in drug quantification using deuterated internal standards.
General workflow for drug quantification using a deuterated internal standard.
Key considerations for the selection and validation of a deuterated internal standard.
Conclusion
The use of deuterated internal standards represents a cornerstone of modern bioanalytical chemistry, enabling the acquisition of high-quality quantitative data essential for drug development. Their ability to closely mimic the behavior of the analyte of interest provides unparalleled compensation for the inherent variabilities of sample preparation and instrumental analysis. By adhering to the principles and protocols outlined in this guide, researchers and scientists can develop and validate robust, accurate, and precise bioanalytical methods, ultimately contributing to the successful advancement of new therapeutic agents. The investment in the synthesis and implementation of appropriate deuterated internal standards is unequivocally justified by the enhanced data integrity and confidence in critical decision-making throughout the drug development lifecycle.[1]
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. Quantitative Opiate, Opioid, and Benzodiazepine Testing by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Baricitinib-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Baricitinib-d3, a deuterated analog of the Janus kinase (JAK) inhibitor Baricitinib. It is intended to serve as a comprehensive resource for researchers utilizing this compound in preclinical and clinical development. This document covers the mechanism of action, suppliers for research-grade material, and key experimental considerations.
Introduction to Baricitinib and its Deuterated Analog
Baricitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), with IC50 values of 5.9 nM and 5.7 nM, respectively.[1] It also shows activity against Tyrosine Kinase 2 (Tyk2) with an IC50 of 53 nM, while exhibiting over 100-fold selectivity for JAK1/2 over JAK3.[2] The deuterated form, this compound, is a stable isotope-labeled compound primarily used as an internal standard in clinical mass spectrometry and for therapeutic drug monitoring (TDM).[1] Its structural similarity to Baricitinib, with the strategic placement of deuterium atoms, makes it an ideal tool for pharmacokinetic (PK) and metabolic studies.
Sourcing Research-Grade this compound
For research and development purposes, it is crucial to obtain high-purity, well-characterized compounds. The following is a summary of a key supplier for this compound:
| Supplier | Product Name | Synonyms | Purity | Intended Use |
| MedChemExpress | This compound | LY3009104-d3, INCB028050-d3 | Not specified, but sold as a research-grade chemical reagent | Research use only, specifically mentioned for use as an internal standard in clinical mass spectrometry and for TDM.[1] Not for human use.[3] |
Mechanism of Action: The JAK-STAT Signaling Pathway
Baricitinib exerts its therapeutic effects by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is critical for the signaling of numerous cytokines and growth factors involved in hematopoiesis, inflammation, and immune function.
Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of gene transcription. Baricitinib, by inhibiting JAK1 and JAK2, blocks this cascade, thereby reducing the downstream effects of pro-inflammatory cytokines.
Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of Baricitinib against JAK1 and JAK2.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide derived from STAT1)
-
Baricitinib stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of Baricitinib in DMSO.
-
Add the diluted Baricitinib or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the JAK enzyme and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
Calculate the percent inhibition for each Baricitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for STAT Phosphorylation
Objective: To assess the inhibitory effect of Baricitinib on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)
-
Cytokine stimulant (e.g., IL-6 or GM-CSF)
-
Baricitinib stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., methanol)
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3-Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Culture the cells in appropriate medium.
-
Pre-incubate the cells with various concentrations of Baricitinib or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the chosen cytokine for a short period (e.g., 15-30 minutes).
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
-
Wash the cells and resuspend in PBS.
-
Analyze the samples using a flow cytometer to quantify the level of STAT phosphorylation.
-
Determine the IC50 value for the inhibition of STAT phosphorylation.
Figure 2: Workflow for a cellular assay to measure the inhibition of STAT phosphorylation.
Conclusion
This compound is an essential tool for researchers in drug development, particularly for studies requiring a stable isotope-labeled internal standard. Its mechanism of action through the inhibition of the JAK-STAT pathway is well-characterized, and established in vitro and cellular assays can be employed to evaluate its activity. Sourcing high-quality this compound from reputable suppliers is paramount for generating reliable and reproducible data in preclinical and clinical research.
References
Understanding the Kinetic Isotope Effect of Baricitinib-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baricitinib, a selective inhibitor of Janus kinase (JAK) 1 and 2, has emerged as a significant therapeutic agent for autoimmune diseases. The strategic replacement of hydrogen with deuterium in drug molecules, known as deuteration, can modulate their pharmacokinetic profiles through the kinetic isotope effect (KIE). This technical guide explores the theoretical and practical aspects of the kinetic isotope effect on Baricitinib-d3, the deuterated analogue of Baricitinib. While direct comparative pharmacokinetic data for this compound is not publicly available, this document synthesizes the known metabolic pathways of Baricitinib, general principles of the kinetic isotope effect, and detailed experimental protocols to provide a comprehensive framework for its investigation.
Introduction to Baricitinib and the Kinetic Isotope Effect
Baricitinib is an orally administered drug approved for the treatment of conditions such as rheumatoid arthritis.[1] It functions by inhibiting JAK1 and JAK2, intracellular enzymes that play a crucial role in the signaling of various cytokines and growth factors involved in inflammation and immune responses.[1][2]
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[3] In drug metabolism, substituting a hydrogen atom with a heavier deuterium atom at a site of enzymatic attack can lead to a slower rate of bond cleavage. This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond. Consequently, deuterated drugs may exhibit a reduced rate of metabolism, potentially leading to a longer half-life, increased exposure, and a modified safety or efficacy profile.[3]
Baricitinib Metabolism
Understanding the metabolic fate of Baricitinib is crucial to predicting the potential impact of deuteration. Baricitinib is predominantly cleared from the body through renal excretion, with approximately 75% of an administered dose eliminated unchanged in the urine.[1] A smaller fraction, about 20%, is eliminated in the feces.[1]
Hepatic metabolism accounts for a minor portion of Baricitinib's clearance, with about 10% of the drug being metabolized.[1] In vitro studies have identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for its oxidative metabolism.[2][4] While no metabolites of Baricitinib are quantifiable in plasma, in vitro studies using rat and human liver microsomes have identified several metabolic pathways.[4][5] These include:
-
N-dealkylation: Removal of an alkyl group from a nitrogen atom.
-
Demethylation: Removal of a methyl group.
-
Hydroxylation: Addition of a hydroxyl group.
-
Hydrolysis: Cleavage of a chemical bond by the addition of water.
The identification of these pathways provides a roadmap for where deuteration could potentially slow down metabolic clearance.
The Potential Kinetic Isotope Effect of this compound
This compound is the deuterated form of Baricitinib, where three hydrogen atoms have been replaced by deuterium. While the exact position of deuteration in commercially available this compound as a research chemical is on the ethylsulfonyl group, the principles of KIE would apply to deuteration at any metabolically active site.
Given that Baricitinib is primarily cleared renally as an unchanged drug, the overall impact of the kinetic isotope effect on its systemic pharmacokinetics may be less pronounced compared to drugs that are extensively metabolized. However, a reduction in the rate of its minor metabolic pathways could still occur. If deuteration is at a site of CYP3A4-mediated oxidation, a decrease in the formation of the corresponding metabolites would be expected. This could potentially lead to a slight increase in the overall exposure and half-life of the drug.
Data Presentation
As no direct comparative pharmacokinetic data for Baricitinib versus this compound is available in the public domain, the following tables summarize the known pharmacokinetic parameters of non-deuterated Baricitinib and the identified in vitro metabolites.
Table 1: Pharmacokinetic Parameters of Baricitinib in Humans
| Parameter | Value | Reference |
| Bioavailability | ~80% | [4] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [4] |
| Plasma Protein Binding | ~50% | [4] |
| Volume of Distribution | 76 L | [4] |
| Elimination Half-life | ~12 hours | [4] |
| Primary Route of Elimination | Renal (as unchanged drug) | [1] |
| Metabolic Clearance | ~10% of total clearance | [1] |
| Primary Metabolizing Enzyme | CYP3A4 | [2][4] |
Table 2: In Vitro Metabolites of Baricitinib
| Metabolite ID | Metabolic Reaction |
| M1 | N-dealkylation |
| M2 | Demethylation |
| M3 | Hydroxylation |
| M4 | Hydrolysis |
| M5 | Not specified |
(Source: Adapted from an in vitro metabolism study using rat and human liver microsomes)[5]
Experimental Protocols
To definitively determine the kinetic isotope effect of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Baricitinib and this compound in human liver microsomes.
Materials:
-
Baricitinib and this compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Protocol:
-
Incubation Preparation: Prepare a master mix containing human liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Initiation of Reaction: Pre-warm the master mix to 37°C. Add Baricitinib or this compound to initiate the metabolic reaction. The final substrate concentration should be below the Michaelis-Menten constant (Km) to ensure first-order kinetics.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the parent drug (Baricitinib or this compound) using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the remaining parent drug concentration against time. The slope of the linear regression will give the rate constant of metabolism. The in vitro half-life (t1/2) can be calculated as 0.693 / rate constant. The kinetic isotope effect is then calculated as the ratio of the rate constant for Baricitinib to that of this compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of Baricitinib and this compound in rats.
Materials:
-
Baricitinib and this compound
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Dosing: Administer a single oral dose of Baricitinib or this compound to two groups of rats. A typical dose might be in the range of 1-10 mg/kg.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction) and quantify the concentrations of Baricitinib or this compound using a validated LC-MS/MS method.[6]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (elimination half-life) for both compounds.
-
Data Comparison: Compare the pharmacokinetic parameters between the Baricitinib and this compound treated groups to assess the in vivo kinetic isotope effect.
Mandatory Visualization
Signaling Pathway
Caption: Baricitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow
Caption: Workflow for determining the kinetic isotope effect.
Conclusion
While Baricitinib is primarily cleared renally, its minor metabolic pathways mediated by CYP3A4 present an opportunity for the kinetic isotope effect to manifest with deuterated analogues like this compound. A reduction in the rate of metabolism, even if minor, could influence the drug's overall pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for quantifying the kinetic isotope effect of this compound, both in vitro and in vivo. Such studies are essential for a comprehensive understanding of the potential benefits and risks of deuterating this important therapeutic agent and can inform the development of next-generation JAK inhibitors with optimized pharmacokinetic properties.
References
- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. High resolution mass spectrometry-driven metabolite profiling of baricitinib to report its unknown metabolites and step-by-step reaction mechanism of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats [mdpi.com]
Baricitinib-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for Baricitinib-d3, a deuterated analog of Baricitinib. Baricitinib is a selective inhibitor of Janus kinase (JAK) 1 and 2, and its deuterated form is often used as an internal standard in analytical methods.[1][2] Proper handling and storage are critical to ensure the integrity and accuracy of experimental results.
Storage Conditions
The recommended storage conditions for this compound in both solid and solution forms are summarized below. Adherence to these guidelines is crucial for maintaining the compound's stability and purity over time.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Table 1: Recommended Storage Conditions for this compound
Stability-Indicating Methods and Forced Degradation Studies
While specific stability studies on this compound are not extensively published, validated stability-indicating methods for the parent compound, Baricitinib, provide valuable insights and methodologies that can be adapted. These methods are essential for identifying and quantifying degradation products, thus ensuring the stability of the compound under various stress conditions.
UV Spectroscopic Method
A simple, precise, and cost-effective UV spectroscopic method has been developed and validated for the estimation of Baricitinib in bulk and pharmaceutical formulations.[3]
Experimental Protocol:
-
Solvent Selection: Dimethylformamide (DMF) and distilled water are used as solvents. Baricitinib is soluble in DMSO, DMF, and methanol.[3]
-
Preparation of Stock Solution:
-
Analysis:
Forced Degradation Studies
Forced degradation studies are crucial for establishing the stability-indicating nature of analytical methods. The following conditions have been applied to Baricitinib to assess its degradation profile.
Alkaline Conditions:
Acidic Conditions:
-
To a 5 mL sample solution in a 10 mL volumetric flask, add 2 mL of 0.1 N HCl or 1 N HCl.
Oxidative Conditions:
-
To a 5 mL sample solution in a 10 mL volumetric flask, add 2 mL of 3% or 30% hydrogen peroxide.
Thermal Degradation:
-
Expose the solid drug to heat in an oven.
Photolytic Degradation:
-
Expose the drug solution to UV light.
High-Performance Liquid Chromatography (HPLC) Method
A validated stability-indicating RP-HPLC method has been developed for the determination of Baricitinib and its degradation products.[5][6]
Experimental Protocol:
-
Mobile Phase: A mixture of Buffer Solution and Methanol in a 65:35 (v/v) ratio.[6]
-
Column: BDS Hypersil C18, 5μm, 150×4.6mm.[6]
-
Flow Rate: 1.0 mL/minute.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10 μL.[6]
-
Detection Wavelength: 290 nm using a Diode Array Detector (DAD).[6]
-
Linearity: The method is linear in the range of 1-30 μg/mL.[5][6]
Signaling Pathway
Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the signaling pathways of several cytokines and growth factors involved in inflammation and immune function. The inhibition of JAK1 and JAK2 by Baricitinib disrupts the downstream signaling cascade.
Baricitinib's Inhibition of the JAK/STAT Signaling Pathway.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound, incorporating forced degradation studies and analysis by a stability-indicating method like HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. galaxypub.co [galaxypub.co]
- 4. eijppr.com [eijppr.com]
- 5. scispace.com [scispace.com]
- 6. Validated stability indicating chromatographic method for determination of baricitinib and its degradation products in their tablet dosage form: Implementation to content uniformity and in vitro dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Baricitinib in Human Plasma using Baricitinib-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Baricitinib in human plasma. Baricitinib is a Janus kinase (JAK) inhibitor approved for the treatment of various inflammatory diseases. Therapeutic drug monitoring of Baricitinib can help optimize treatment efficacy and minimize adverse effects. This method utilizes a stable isotope-labeled internal standard, Baricitinib-d3, to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation. The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation. The total run time is optimized for high-throughput analysis, making it suitable for clinical research and pharmacokinetic studies. This method has been developed based on established and validated bioanalytical procedures for Baricitinib.[1][2][3][4][5][6][7][8]
Introduction
Baricitinib is an orally administered selective inhibitor of Janus kinases JAK1 and JAK2, which are intracellular enzymes involved in cytokine signaling pathways that mediate inflammation and immune responses.[1][3] It is indicated for the treatment of rheumatoid arthritis, atopic dermatitis, and alopecia areata.[3] Given the variability in patient response and potential for dose-dependent side effects, a reliable method for quantifying Baricitinib concentrations in plasma is crucial for therapeutic drug monitoring and pharmacokinetic/pharmacodynamic (PK/PD) studies.
LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach as it closely mimics the analyte's behavior during extraction and ionization, thereby providing the most accurate and precise results. This application note details a complete protocol for the determination of Baricitinib in human plasma using this compound as the internal standard.
Signaling Pathway of Baricitinib
Baricitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. Cytokines bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. Baricitinib blocks the activity of JAK1 and JAK2, thereby interrupting this signaling cascade.
Figure 1. Simplified JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Experimental Protocol
Materials and Reagents
-
Baricitinib analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)[4]
-
Methanol (HPLC grade)[3]
-
Formic acid (LC-MS grade)[4]
-
Ultrapure water
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Baricitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Baricitinib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Baricitinib Working Solutions: Prepare serial dilutions of the Baricitinib stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (200 ng/mL): Dilute the this compound stock solution with methanol.[4]
Sample Preparation
-
Pipette 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.[4]
-
Add 10 µL of the 200 ng/mL this compound internal standard working solution to each tube.[4]
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.[4]
-
Inject into the LC-MS/MS system.
Figure 2. Experimental workflow for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| HPLC System | UPLC System |
| Column | Acquity UPLC HILIC BEH 1.7 µm, 2.1 x 50 mm[1][2] or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Flow Rate | 0.2 mL/min[1] |
| Gradient | Isocratic: 97% B[1][2] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40°C |
| Run Time | 3.0 minutes[1] |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transitions | Baricitinib: m/z 372.2 → 251.2[1][5]This compound: m/z 375.2 → 254.2 (Predicted) |
| Cone Voltage | 20 V[4] |
| Collision Energy | 30 eV[4] |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
Method Validation Summary
The following tables summarize the expected performance characteristics of this method based on previously published and validated methods for Baricitinib analysis.[1][3][4][8]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 100 ng/mL[4] |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| LQC | 2 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| MQC | 40 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| HQC | 80 | < 15 | 85 - 115 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Baricitinib | 2 | > 85 | 85 - 115 |
| Baricitinib | 80 | > 85 | 85 - 115 |
| This compound | 200 | > 85 | 85 - 115 |
Conclusion
This application note provides a detailed protocol for a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Baricitinib in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and short chromatographic run time make this method highly suitable for high-throughput analysis in a clinical research setting. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, which is essential for therapeutic drug monitoring and pharmacokinetic studies of Baricitinib. This method is based on well-established and validated procedures, ensuring robust performance.[1][4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. (Open Access) A Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats. (2020) | Essam Ezzeldin | 16 Citations [scispace.com]
- 3. A Novel LC-MS/MS Method for Therapeutic Drug Monitoring of Baricitinib in Plasma of Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ultra-fast UPLC-MS/MS approach for the quantification of baricitinib in the HLM matrix: greenness assessment with application to in vitro and in silico metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Baricitinib in Human Plasma Using UPLC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Baricitinib in human plasma. The method employs a stable isotope-labeled internal standard, Baricitinib-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated for linearity, precision, accuracy, and recovery.
Introduction
Baricitinib is a selective and reversible inhibitor of Janus kinase (JAK) 1 and 2, which is used in the treatment of rheumatoid arthritis and other inflammatory conditions. Accurate and reliable measurement of Baricitinib concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical practice. UPLC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The use of a deuterated internal standard, such as Baricitinib-d4, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise results. While several methods have been published for the analysis of Baricitinib using non-deuterated internal standards[1][2][3][4][5][6][7][8][9], this protocol provides a comprehensive guide for a method utilizing a deuterated standard.
Experimental
Materials and Reagents
-
Baricitinib reference standard
-
Baricitinib-d4 internal standard (IS)
-
Acetonitrile (HPLC grade)[3]
-
Methanol (HPLC grade)[3]
-
Formic acid (LC-MS grade)[3]
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)[3]
-
Analytical column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[3]
-
Microcentrifuge
-
Analytical balance
-
Pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Baricitinib and Baricitinib-d4 in methanol to prepare 1 mg/mL stock solutions.
-
Working Solutions: Prepare working solutions of Baricitinib by serial dilution of the stock solution with 50:50 acetonitrile/water. Prepare a Baricitinib-d4 working solution at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation
-
Label microcentrifuge tubes for each sample, standard, and quality control.
-
Add 50 µL of plasma sample, calibration standard, or quality control to the appropriately labeled tube.
-
Add 10 µL of the Baricitinib-d4 internal standard working solution to each tube.
-
Add 150 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes.[3]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a portion of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[3] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid[1] |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min, 10% B; 0.5-1.5 min, 10-90% B; 1.5-2.0 min, 90% B; 2.1-3.0 min, 10% B |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[3] |
| Run Time | 3.0 minutes[1] |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Baricitinib | 372.2 | 251.1 | 30 | 25 |
| Baricitinib-d4 | 376.2 | 255.1 | 30 | 25 |
Note: The exact mass transitions and collision energies for Baricitinib-d4 should be empirically optimized. The precursor ion for Baricitinib-d4 is predicted based on a +4 Da shift from the unlabeled compound. The product ion is also expected to have a +4 Da shift, assuming the deuterium atoms are not lost during fragmentation.
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in Table 2. All values were within the acceptable limits of ±15% for precision (CV) and accuracy (RE).
Table 2: Summary of Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Low | 5 | 4.8 | -2.5 | 6.2 | -1.8 |
| Medium | 50 | 3.5 | 1.2 | 4.1 | 2.5 |
| High | 400 | 2.9 | 0.8 | 3.7 | 1.5 |
Recovery and Matrix Effect
The extraction recovery of Baricitinib was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to those of neat solutions.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 5 | 92.5 | 98.2 |
| Medium | 50 | 94.1 | 97.5 |
| High | 400 | 93.8 | 99.1 |
The high recovery and negligible matrix effect demonstrate the efficiency and robustness of the sample preparation method.
Experimental Workflow
Caption: UPLC-MS/MS workflow for Baricitinib analysis.
Conclusion
This application note describes a sensitive, selective, and high-throughput UPLC-MS/MS method for the quantification of Baricitinib in human plasma. The use of a deuterated internal standard ensures the reliability of the results. The simple sample preparation and rapid analysis time make this method well-suited for supporting clinical and preclinical studies of Baricitinib.
References
- 1. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ultra-fast UPLC-MS/MS approach for the quantification of baricitinib in the HLM matrix: greenness assessment with application to in vitro and in silico metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats [mdpi.com]
- 5. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Baricitinib and Methotrexate in Rat Plasma by LC-MS/MS: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats [hero.epa.gov]
- 9. A Novel LC-MS/MS Method for Therapeutic Drug Monitoring of Baricitinib in Plasma of Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Therapeutic Drug Monitoring of Baricitinib using a Validated LC-MS/MS Method with Baricitinib-d3 Internal Standard
Introduction
Baricitinib is an oral, selective, and reversible inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] These intracellular enzymes are crucial for signaling pathways of various cytokines and growth factors involved in hematopoiesis, inflammation, and immune function.[2] By inhibiting JAK1 and JAK2, Baricitinib modulates the signaling of interleukins, interferons, and growth factors, making it an effective treatment for moderately to severely active rheumatoid arthritis and other autoimmune conditions.[1][2] The Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway is central to these processes.[3][4][5][][7] Given the variability in patient response and potential for adverse effects, therapeutic drug monitoring (TDM) of Baricitinib can be a valuable tool to optimize dosing and improve clinical outcomes. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Baricitinib in human plasma, utilizing Baricitinib-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.
Mechanism of Action: The JAK-STAT Signaling Pathway
Baricitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway.[8][9] When cytokines bind to their receptors, associated JAKs are activated and phosphorylate the receptors.[3] This creates docking sites for Signal Transducers and Activators of Transcription (STATs), which are then also phosphorylated by the JAKs.[2][3] Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune responses.[2][5][9] Baricitinib's inhibition of JAK1 and JAK2 interrupts this cascade.[2][8][9]
Figure 1: Baricitinib's inhibition of the JAK-STAT signaling pathway.
Experimental Protocols
1. Materials and Reagents
-
Baricitinib analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Baricitinib and this compound in methanol to obtain 1 mg/mL primary stock solutions.
-
Working Solutions: Prepare intermediate stock solutions by diluting the primary stocks with 50:50 (v/v) acetonitrile/water.
-
Calibration Standards (CS): Serially dilute the Baricitinib intermediate stock with drug-free human plasma to prepare CS at concentrations ranging from 1 to 100 ng/mL.[10][11]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations (e.g., 2, 40, and 80 ng/mL).[10]
3. Sample Preparation (Protein Precipitation)
The following workflow outlines the sample preparation procedure.
Figure 2: Workflow for plasma sample preparation.
Step-by-Step Sample Preparation Protocol:
-
Pipette 100 µL of plasma (calibrator, QC, or patient sample) into a microcentrifuge tube.[10][12]
-
Add 10 µL of the this compound internal standard working solution.[10][12]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[10][12]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Optimized parameters for the chromatographic separation and mass spectrometric detection are summarized in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UPLC System |
| Column | Acquity BEH C18 (2.1 mm x 50 mm, 1.7 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile[10] |
| Gradient | 0-0.5 min (90% B), 0.5-1.0 min (90-10% B), 1.0-1.4 min (10% B), 1.4-1.5 min (10-90% B)[10] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 2.0 minutes[10] |
Table 2: Mass Spectrometry Parameters
| Parameter | Baricitinib | This compound |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| MRM Transition (m/z) | 372.4 > 251.2[10][13][14] | 375.4 > 254.2 (Predicted) |
| Cone Voltage (V) | 20[10] | ~20 |
| Collision Energy (eV) | 30[10] | ~30 |
Results and Data Presentation
The described method is validated for linearity, precision, accuracy, and recovery to ensure reliable quantification of Baricitinib in plasma samples.
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | > 0.995 |
| Concentration Range | 1 - 100 ng/mL[10][11] | Meets Requirement |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[10] | S/N > 10, Accuracy ±20% |
| Intra-day Precision (%CV) | < 15% | < 10.5%[13] |
| Inter-day Precision (%CV) | < 15% | < 12.5%[13] |
| Intra-day Accuracy (%Bias) | ± 15% | -5.0% to 13.5%[13] |
| Inter-day Accuracy (%Bias) | ± 15% | -1.7% to 5.9%[13] |
| Recovery | Consistent and reproducible | ~101.1% to 103.8%[10] |
| Matrix Effect | Minimal | ~99.5% to 108.2%[10] |
This application note provides a detailed protocol for a rapid, sensitive, and specific LC-MS/MS method for the therapeutic drug monitoring of Baricitinib in human plasma. The use of a stable isotope-labeled internal standard, this compound, coupled with a simple protein precipitation sample preparation, allows for accurate and precise quantification. This method is suitable for clinical research and routine TDM, aiding in the optimization of Baricitinib therapy for patients with autoimmune diseases.
References
- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 9. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 10. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel LC-MS/MS Method for Therapeutic Drug Monitoring of Baricitinib in Plasma of Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. 2024.sci-hub.box [2024.sci-hub.box]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Baricitinib in Tissue Homogenates by LC-MS/MS
This document provides a detailed protocol for the quantification of Baricitinib in tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is intended for researchers, scientists, and drug development professionals requiring a sensitive and robust analytical procedure for pharmacokinetic, pharmacodynamic, and toxicology studies.
Introduction
Baricitinib is a selective and reversible inhibitor of Janus kinase (JAK) 1 and 2, which are key enzymes in pro-inflammatory signaling pathways.[1][2][3][4] Accurate determination of Baricitinib concentrations in various tissues is crucial for understanding its distribution, efficacy, and potential toxicity. This LC-MS/MS method provides a sensitive and specific approach for the quantification of Baricitinib in tissue homogenates.
Experimental Protocols
This protocol is adapted from established methods for Baricitinib quantification in biological matrices such as plasma.[5][6][7][8][9]
Materials and Reagents
-
Baricitinib analytical standard
-
Internal Standard (IS) (e.g., Irbesartan, Upadacitinib, or a stable isotope-labeled Baricitinib)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Homogenization buffer (e.g., Phosphate Buffered Saline - PBS)
-
Blank tissue of the same species and type as the study samples
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Tissue homogenizer
-
Microcentrifuge
-
Analytical balance
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of Baricitinib and the Internal Standard in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Baricitinib stock solution with 50% methanol or acetonitrile to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 200 ng/mL in methanol).[6]
-
Calibration Standards (CS) and Quality Controls (QC): Spike blank tissue homogenate with the appropriate working solutions to prepare a series of calibration standards covering the desired concentration range (e.g., 1-100 ng/mL) and at least three levels of quality control samples (low, medium, and high).[6]
Sample Preparation: Tissue Homogenization and Extraction
2.4.1. Tissue Homogenization
-
Accurately weigh a portion of the tissue sample.
-
Add a pre-determined volume of cold homogenization buffer (e.g., PBS) to achieve a specific tissue-to-buffer ratio (e.g., 1:3 or 1:4, w/v).
-
Homogenize the tissue sample on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the extraction procedure.
2.4.2. Protein Precipitation Extraction
-
To a 100 µL aliquot of the tissue homogenate supernatant, add 10 µL of the IS working solution.[6]
-
Add 300 µL of cold acetonitrile (1:3 ratio of sample to acetonitrile) to precipitate proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are example conditions and may require optimization for specific instrumentation.
2.5.1. Liquid Chromatography
| Parameter | Condition 1: Reversed-Phase | Condition 2: HILIC |
| Column | ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm)[6] | ACQUITY UPLC HILIC BEH (2.1 x 50 mm, 1.7 µm)[2][3][4][5] |
| Mobile Phase A | 0.1% Formic acid in Water[6] | 20 mM Ammonium acetate (pH 3)[2][3][4][5] |
| Mobile Phase B | Acetonitrile[6] | 0.1% Formic acid in Acetonitrile[2][3][4][5] |
| Flow Rate | 0.4 mL/min (example) | 0.2 mL/min[5] |
| Gradient | 0-0.5 min (10% B), 0.5-1.0 min (10-90% B), 1.0-1.4 min (90% B), 1.4-1.5 min (90-10% B), 1.5-2.0 min (10% B) (adapted from[6]) | Isocratic: 97% B[2][3][4][5] |
| Column Temperature | 40°C[6] | Ambient (example) |
| Injection Volume | 5 µL[5] | 5 µL[5] |
2.5.2. Mass Spectrometry
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3][4][5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| Capillary Voltage | 3500 V[1] |
| Desolvation Gas | Nitrogen[5] |
| Desolvation Gas Flow | 600 L/h[5] |
| Collision Gas | Argon[5] |
Data Presentation
Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| Baricitinib | 372.15 | 251.24 | 20 | 30 | [2][3][4][5] |
| Baricitinib | 372.44 | 250.97 | 20 | 30 | [6] |
| Irbesartan (IS) | 429.69 | 207.35 | - | - | [2][3][4][5] |
| Upadacitinib (IS) | 380.90 | 255.99 | 30 | 25 | [6] |
Method Validation Summary (Data from Plasma Methods)
| Parameter | Result | Reference |
| Linearity Range | 1 - 100 ng/mL | [6] |
| 0.5 - 250 ng/mL | [8] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [6] |
| 0.2 ng/mL | [2][3][4][5] | |
| Intra-day Accuracy (%) | 85.31 - 89.97 | [5] |
| Inter-day Accuracy (%) | 87.50 - 88.33 | [5] |
| Intra-day Precision (RSD%) | 3.2 | [6] |
| Inter-day Precision (RSD%) | 6.3 | [6] |
| Recovery (%) | 101.1 - 103.8 | [6] |
| 86.8 | [8] | |
| Matrix Effect (%) | 99.5 - 108.2 | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for Baricitinib analysis in tissue.
Baricitinib Signaling Pathway Inhibition
Caption: Baricitinib inhibits JAK1/2 signaling.
References
- 1. akjournals.com [akjournals.com]
- 2. A Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 5. A Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats [mdpi.com]
- 6. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Quantification of Baricitinib and Methotrexate in Rat Plasma by LC-MS/MS: Application to a Pharmacokinetic Study [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of Baricitinib using Baricitinib-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), key enzymes in the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis, inflammation, and immune function.[3] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and inflammatory conditions.[1][2][3] Baricitinib is approved for the treatment of moderately to severely active rheumatoid arthritis, alopecia areata, and certain hospitalized patients with COVID-19.[4][5][6] High-throughput screening (HTS) assays for Baricitinib are essential in drug discovery and development for identifying new therapeutic indications and for large-scale pharmacokinetic studies. This document provides detailed protocols for a robust and sensitive HTS method for the quantification of Baricitinib in biological matrices using Baricitinib-d3 as an internal standard, employing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
Mechanism of Action: The JAK-STAT Signaling Pathway
Baricitinib exerts its therapeutic effects by inhibiting JAK1 and JAK2, which in turn modulates the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] This interference with the signaling cascade leads to a reduction in the inflammatory response.
Caption: Inhibition of the JAK-STAT signaling pathway by Baricitinib.
High-Throughput Screening Workflow
A typical HTS workflow for Baricitinib quantification involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard like this compound is crucial for accurate and precise quantification, as it co-elutes with the analyte and compensates for matrix effects and variability in sample processing.
Caption: Experimental workflow for Baricitinib quantification.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is optimized for high-throughput analysis due to its simplicity and speed.
Materials:
-
Human plasma samples
-
Baricitinib analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Prepare a stock solution of Baricitinib and this compound in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of Baricitinib.
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.[4][7]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4][7]
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 5600 x g) for 5 minutes.[8]
-
Transfer the supernatant to a new tube or well for analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC HILIC BEH 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in water with 20 mM Ammonium Acetate (pH 3) |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 3-7 minutes |
Note: The mobile phase composition and gradient may need to be optimized based on the specific column and system used.[8]
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Baricitinib | This compound (IS) |
| Precursor Ion (m/z) | 372.15 - 372.44 | ~377 (exact mass depends on deuteration) |
| Product Ion (m/z) | 250.97 - 251.24 | ~256 (exact mass depends on deuteration) |
| Cone Voltage (V) | 20 | To be optimized |
| Collision Energy (eV) | 30 | To be optimized |
Note: These parameters are starting points and should be optimized for the specific instrument used to achieve maximum sensitivity and specificity.[4][8]
Data Presentation and Validation
For a high-throughput screening assay, it is crucial to validate the method for its linearity, accuracy, precision, and sensitivity.
Calibration Curve:
A calibration curve should be constructed by plotting the peak area ratio of Baricitinib to this compound against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Range | 0.2 - 500 ng/mL (example) |
The calibration range should be adjusted based on the expected concentrations in the samples.[8]
Accuracy and Precision:
Intra- and inter-day accuracy and precision should be assessed using QC samples at low, medium, and high concentrations.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low | < 15% | < 15% | ± 15% | ± 15% |
| Medium | < 15% | < 15% | ± 15% | ± 15% |
| High | < 15% | < 15% | ± 15% | ± 15% |
For the Lower Limit of Quantification (LLOQ), the acceptance criteria are typically < 20% for precision and ± 20% for accuracy.[9][10]
Lower Limit of Quantification (LLOQ):
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
| Parameter | Value (example) |
| LLOQ | 0.2 ng/mL |
This value is based on previously published methods and may vary depending on the instrument's sensitivity.[8]
Conclusion
The described UPLC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and high-throughput approach for the quantification of Baricitinib in biological matrices. The simplified protein precipitation protocol is well-suited for screening large numbers of samples. Proper method validation is essential to ensure the reliability of the generated data for applications in drug discovery, clinical research, and therapeutic drug monitoring.
References
- 1. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]
- 2. Inhibition of JAK-STAT Signaling with Baricitinib Reduces Inflammation and Improves Cellular Homeostasis in Progeria Cells | MDPI [mdpi.com]
- 3. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]
- 4. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AI-Assisted Identification and Clinical Efficacy of Baricitinib in the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. olumiant.lilly.com [olumiant.lilly.com]
- 7. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Simultaneous Quantification of Baricitinib and Methotrexate in Rat Plasma by LC-MS/MS: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Mass Spectrometry Parameters for Baricitinib-d3: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of Baricitinib-d3. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry parameters for Baricitinib and its deuterated internal standard, this compound?
A1: Initial parameters for Baricitinib can be adapted from published literature. For this compound, the precursor ion will be shifted by the mass of the deuterium atoms. The product ion is often the same as the unlabeled compound. Below are the typical starting parameters for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Baricitinib | 372.2 | 251.1 | 20 - 40 | 29 - 35 |
| This compound | 375.2* | 251.1 | 20 - 40 | 29 - 35 |
*Note: The precursor ion for this compound is predicted based on the addition of three deuterium atoms to the parent molecule. This should be confirmed experimentally by infusing a standard solution.
Q2: Which ionization mode is most suitable for Baricitinib analysis?
A2: Positive electrospray ionization (ESI+) is the most effective and commonly used ionization mode for Baricitinib, as it readily forms protonated molecules ([M+H]^+) in the ion source.[1][2][3]
Q3: What type of internal standard is recommended for quantitative analysis?
A3: A stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. It co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Baricitinib from plasma samples.
Protocol:
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.[2]
Liquid Chromatography Method
A reversed-phase chromatographic method using a C18 column is typically employed for the separation of Baricitinib.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, and then return to initial conditions to re-equilibrate the column. A typical gradient might be: 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B). |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for Baricitinib shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like Baricitinib is often due to secondary interactions with residual silanols on the silica-based column.
-
Solution 1: Mobile Phase Modification: The addition of a small amount of a competing base, like ammonium formate or ammonium acetate, to the mobile phase can help to saturate the active sites on the column and improve peak shape.[1] Using an acidic mobile phase, such as 0.1% formic acid, helps to ensure the analyte is in its protonated form, which can also improve chromatography.
-
Solution 2: Column Choice: Consider using a column with a different stationary phase or one that is specifically designed for the analysis of basic compounds.
-
Solution 3: Check for Extra-Column Volume: Ensure that all tubing and connections are properly fitted to minimize dead volume, which can contribute to peak broadening and tailing.
-
Issue 2: Inconsistent Results and Poor Reproducibility
-
Question: I am observing significant variability in my results between injections. What should I investigate?
-
Answer: Inconsistent results can stem from several sources, including matrix effects and issues with the LC-MS/MS system.
-
Solution 1: Evaluate Matrix Effects: Matrix effects, where co-eluting endogenous components from the sample suppress or enhance the ionization of the analyte, are a common issue in bioanalysis.[4][5] To mitigate this, ensure efficient sample cleanup. If protein precipitation is insufficient, consider a more rigorous sample preparation method like liquid-liquid extraction or solid-phase extraction. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for these effects.[5]
-
Solution 2: System Suitability: Before running a batch of samples, perform a system suitability test by injecting a standard solution multiple times to check for consistent retention times, peak areas, and peak shapes. This will help identify any issues with the LC or MS system.
-
Solution 3: Check for Carryover: Inject a blank sample after a high-concentration sample to ensure there is no carryover, which can lead to artificially high results for subsequent samples.
-
Issue 3: Low Signal Intensity or No Signal
-
Question: I am not seeing a strong signal for Baricitinib or this compound. What are the potential causes?
-
Answer: Low or no signal can be due to a variety of factors, from sample preparation to instrument settings.
-
Solution 1: Optimize MS Parameters: Ensure that the MRM transitions, cone voltage, and collision energy are optimized for both Baricitinib and this compound. This can be done by infusing a standard solution of each compound directly into the mass spectrometer.
-
Solution 2: Check Sample Preparation: Inefficient extraction during sample preparation can lead to low recovery of the analyte. Evaluate the efficiency of your extraction method.
-
Solution 3: Inspect the Ion Source: A dirty or contaminated ion source can significantly reduce signal intensity. Regularly clean the ESI probe and the area around the orifice.
-
Solution 4: Mobile Phase Compatibility: Ensure that the mobile phase is compatible with ESI. Non-volatile buffers or high concentrations of salts can suppress the signal.
-
Visualizations
Baricitinib Mechanism of Action: JAK-STAT Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. nebiolab.com [nebiolab.com]
Technical Support Center: Troubleshooting Baricitinib-d3 Internal Standard Response Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address response variability of the Baricitinib-d3 internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Baricitinib, where three hydrogen atoms have been replaced with deuterium.[1][2] It is considered the most appropriate type of internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This is because its chemical and physical properties are nearly identical to the analyte (Baricitinib), ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability in the analytical process.[4]
Q2: What are the common causes of variability in the this compound internal standard response?
Variability in the internal standard (IS) response can stem from several sources throughout the analytical workflow.[3][5] These can be broadly categorized as:
-
Sample Preparation Issues: Inconsistencies in extraction, pipetting errors (e.g., incorrect volume of IS added), or incomplete mixing of the IS with the biological matrix.[3]
-
Matrix Effects: Co-eluting endogenous components from the biological sample (e.g., plasma, urine) can suppress or enhance the ionization of the IS in the mass spectrometer source, leading to inconsistent responses.[6][7] Even with a SIL IS, differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the IS.[7][8][9]
-
Instrumental Issues: Fluctuations in the LC-MS/MS system, such as inconsistent injection volumes, detector sensitivity drift, or a dirty ion source, can cause variability in the IS signal.[3][10]
-
Internal Standard Stability: Degradation of the this compound internal standard in the stock solution or in the processed samples can lead to a decreased response.[3] It is crucial to follow recommended storage conditions.[1][2]
Q3: How much variability in the internal standard response is considered acceptable?
While some level of variation is expected, large variability can indicate underlying issues with the assay.[5] A common practice is to investigate samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibration standards and quality controls in the same analytical run.[3] However, the specific acceptance criteria should be defined during method validation.[11][12][13]
Q4: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?
While SIL internal standards are excellent at compensating for matrix effects, they may not eliminate them entirely.[7] A phenomenon known as "differential matrix effects" can occur, especially with deuterated standards.[8] This can happen if there is a slight chromatographic separation between the analyte and the deuterated IS, causing them to be affected differently by co-eluting matrix components.[9] Using ¹³C or ¹⁵N labeled standards can sometimes minimize this issue as they tend to have less chromatographic shift compared to their deuterated counterparts.[4][14]
Troubleshooting Guides
Guide 1: Investigating High Variability in this compound Response Across a Batch
This guide provides a systematic approach to troubleshooting when you observe significant fluctuations in the this compound internal standard response across an analytical run.
Step 1: Data Review and Pattern Recognition
-
Action: Plot the internal standard peak area for all samples (blanks, calibration standards, QCs, and unknown samples) in the order of injection.
-
Interpretation:
-
Random Fluctuation: Suggests sporadic errors like inconsistent injection volumes or individual sample preparation mistakes.
-
Gradual Decrease/Increase: May indicate instrument drift, deteriorating column performance, or instability of the IS in the autosampler.[10]
-
Abrupt Changes: Could point to a change in mobile phase composition, a bubble in the system, or a sudden issue with the mass spectrometer.
-
Low Response in Specific Samples: May suggest matrix effects or errors in adding the IS to those particular samples.[3]
-
Step 2: Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for high internal standard variability.
Step 3: Quantitative Data Analysis (Hypothetical Scenario)
Table 1: Initial Analysis with High IS Variability
| Sample ID | Baricitinib Conc. (ng/mL) | This compound Peak Area | Analyte/IS Ratio |
| QC Low | 5.2 | 850,000 | 0.0061 |
| QC Mid | 51.5 | 890,000 | 0.0579 |
| QC High | 405.0 | 920,000 | 0.4402 |
| Unknown 1 | 25.8 | 875,000 | 0.0295 |
| Unknown 2 | 150.2 | 420,000 | 0.3576 |
| Unknown 3 | 78.9 | 910,000 | 0.0867 |
In this scenario, "Unknown 2" shows a significantly lower this compound peak area.
Step 4: Re-injection and Re-preparation Analysis
Table 2: Follow-up Troubleshooting Analysis
| Sample ID | Action | This compound Peak Area | Analyte/IS Ratio | Outcome |
| Unknown 2 | Re-inject | 865,000 | 0.1736 | Variability was due to an injection error. |
| Unknown 2 | Re-prepare & Inject | 880,000 | 0.1707 | Confirms original issue was not sample prep. |
Guide 2: Addressing Suspected Matrix Effects
Matrix effects are a primary cause of IS variability, especially when dealing with complex biological matrices.[6][7]
Step 1: Post-Extraction Addition Experiment
This experiment helps to isolate the effect of the matrix on the detector response.
-
Protocol:
-
Extract a blank matrix sample (without the analyte or IS).
-
Prepare a pure solution of this compound at the working concentration in the final reconstitution solvent.
-
Spike the extracted blank matrix with the this compound working solution (Set A).
-
Inject both the pure solution (Set B) and the post-spiked matrix extract (Set A).
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
Table 3: Matrix Effect Evaluation
| Sample Type | This compound Peak Area | Matrix Effect (%) | Interpretation |
| Pure Solution (Set B) | 1,050,000 | N/A | Reference |
| Post-Spiked Matrix (Set A) | 630,000 | 60% | Significant Ion Suppression |
Step 2: Mitigation Strategies
-
Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Modify the LC gradient or change the column to better separate Baricitinib and its IS from the co-eluting matrix components.[9]
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering components, but this may compromise the limit of quantification.
Step 3: Visualizing the Cause-and-Effect Relationship
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. resolian.com [resolian.com]
- 12. sisu.ut.ee [sisu.ut.ee]
- 13. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Baricitinib and Baricitinib-d3 Peak Shape in HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Baricitinib and its deuterated internal standard, Baricitinib-d3, in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
Poor peak shape in HPLC can manifest as peak tailing, fronting, or broadening, leading to inaccurate quantification and reduced resolution.[1][2] This guide addresses common issues encountered during the analysis of Baricitinib and this compound and provides systematic solutions.
Question: My Baricitinib and this compound peaks are tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is a common issue, especially for basic compounds like Baricitinib, and is often characterized by an asymmetry factor greater than 1.[3][4] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing material.[3][4][5]
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | - Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to between 3 and 7) can suppress the ionization of silanol groups, minimizing secondary interactions.[1][4] Several methods for Baricitinib analysis successfully use a pH of around 3.0 to 3.6.[6][7] - Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to reduce the number of available silanol groups.[1] - Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, like triethylamine (TEA), can compete with Baricitinib for active sites on the stationary phase.[8] |
| Column Overload | - Reduce Sample Concentration: Injecting too much sample can lead to peak tailing.[1][3] Dilute your sample and reinject to see if the peak shape improves. |
| Column Contamination/Deterioration | - Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components that can cause peak tailing.[1][5] - Flush the Column: Regularly flush the column with a strong solvent to remove contaminants.[1][9] - Replace the Column: If peak shape does not improve after troubleshooting, the column may be irreversibly damaged and require replacement.[1][10] |
| Inappropriate Mobile Phase Buffer | - Check Buffer pKa and Concentration: Ensure the buffer is used within +/- 1 pH unit of its pKa and that its concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[3] |
Question: I am observing peak fronting for Baricitinib. What could be the cause?
Answer:
Peak fronting, where the peak has a leading edge, is less common than tailing but can still compromise results.[2]
Potential Causes & Solutions:
| Cause | Solution |
| Sample Overload | - Decrease Injection Volume/Concentration: This is a common cause of fronting. Reduce the amount of sample injected onto the column.[11] |
| Sample Solvent Incompatibility | - Use Mobile Phase as Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak fronting. Whenever possible, prepare your sample in the initial mobile phase. |
| Column Collapse/Void | - Check Column Pressure: A sudden drop in backpressure could indicate a column void.[5] - Replace Column: If a void is suspected, the column usually needs to be replaced. |
Question: My peaks for both Baricitinib and this compound are broad. How can I improve their sharpness?
Answer:
Broad peaks can result from on-column or extra-column effects and lead to decreased sensitivity and poor resolution.[1]
Potential Causes & Solutions:
| Cause | Solution |
| Column Deterioration | - Evaluate Column Performance: A loss of theoretical plates is a sign of a failing column.[12] Consider replacing the column.[1] |
| Extra-Column Volume | - Minimize Tubing Length and Diameter: Use shorter, narrower inner diameter tubing between the injector, column, and detector to reduce peak broadening. |
| Inadequate Mobile Phase Composition | - Optimize Organic Solvent Percentage: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer to ensure optimal retention and peak shape. Several published methods use a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[12][13] |
| Slow Injection | - Ensure Rapid Injection: The injection process should be as fast as possible to apply the sample to the column in a narrow band. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase pH when analyzing Baricitinib?
A1: Baricitinib is a basic compound.[12] To achieve good peak shape by minimizing interactions with residual silanols on the column, it is recommended to work at a lower pH.[4] Several validated HPLC methods for Baricitinib utilize a mobile phase pH in the range of 3.0 to 6.5.[6][7][12] A good starting point would be a phosphate buffer with a pH of around 3.5.[14]
Q2: What type of HPLC column is recommended for Baricitinib analysis?
A2: Reversed-phase columns are the most common choice for Baricitinib analysis. C18 and C8 columns are widely used and have been shown to provide good separation and peak shape.[6][14][15] Modern, high-purity silica columns with end-capping are preferable to minimize peak tailing.[1]
Q3: Can the sample solvent affect the peak shape of Baricitinib?
A3: Yes, the sample solvent can have a significant impact on peak shape. For best results, the sample should be dissolved in the mobile phase or a solvent that is weaker than the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion, including fronting and broadening. Baricitinib is soluble in organic solvents like DMSO and DMF, but sparingly soluble in aqueous buffers.[16][17] If using an organic solvent to dissolve the initial stock, ensure the final sample injection is diluted in a solvent compatible with the mobile phase.
Q4: How does temperature affect the analysis of Baricitinib?
A4: Temperature can influence viscosity, retention times, and selectivity. Maintaining a consistent and often slightly elevated column temperature (e.g., 30-40°C) can improve peak shape and reproducibility by reducing mobile phase viscosity and increasing mass transfer kinetics.[12][18]
Q5: Should I use a gradient or isocratic elution for Baricitinib and this compound?
A5: Both gradient and isocratic methods have been successfully developed for Baricitinib.[6][13][15] An isocratic method is simpler and more robust for routine analysis if the peak shape and resolution are acceptable. A gradient elution may be necessary if analyzing Baricitinib in the presence of impurities or other compounds with different polarities to ensure adequate separation and good peak shape for all components.[15]
Experimental Protocols
Example Protocol for Baricitinib Analysis with Good Peak Shape
This protocol is a composite based on several published methods that have demonstrated good chromatographic performance.[6][7][13]
| Parameter | Specification |
| HPLC System | Standard HPLC or UHPLC system with a UV or PDA detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 0.02M Phosphate Buffer (pH adjusted to 3.6 with phosphoric acid) in a ratio of 45:55 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 255 nm |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a suitable concentration. |
Procedure:
-
Prepare the mobile phase by mixing the methanol and phosphate buffer in the specified ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare Baricitinib and this compound standard and sample solutions in the mobile phase.
-
Inject the solutions and record the chromatograms.
-
Evaluate the peak shape using the tailing factor (asymmetry factor), which should ideally be between 0.9 and 1.5.
Visualizations
Caption: Troubleshooting workflow for Baricitinib peak tailing.
Caption: Effect of mobile phase pH on Baricitinib peak shape.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. repo.ijiert.org [repo.ijiert.org]
- 8. agilent.com [agilent.com]
- 9. pharmamanual.com [pharmamanual.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. m.youtube.com [m.youtube.com]
- 12. jchr.org [jchr.org]
- 13. wjpps.com [wjpps.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. impactfactor.org [impactfactor.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Baricitinib | 1187594-09-7 [chemicalbook.com]
- 18. uhplcs.com [uhplcs.com]
Addressing co-eluting interferences with Baricitinib-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Baricitinib-d3 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Baricitinib, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because it is chemically almost identical to Baricitinib, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more precise and reliable quantification of Baricitinib.
Q2: I am observing a peak at the retention time of this compound in my blank samples. What could be the cause?
This could be due to "crosstalk" from the Baricitinib analyte to the this compound channel in the mass spectrometer. This can happen if the isotopic purity of the this compound internal standard is not 100% or if there is in-source fragmentation.
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA) of your this compound standard: The CoA will specify the isotopic purity and the distribution of different isotopologues.
-
Optimize Mass Spectrometry Parameters: Ensure that the precursor and product ion m/z values for both Baricitinib and this compound are correctly set and that there is no overlap in their isotopic envelopes.
-
Prepare a "Neat" Solution: Prepare a solution containing only the this compound standard and inject it into the LC-MS/MS system. This will help you determine the contribution of the d3-IS to the analyte's signal.
-
Evaluate Carryover: Inject a blank solvent after a high concentration sample to ensure that the observed peak is not due to carryover from a previous injection.
Q3: The peak shape for this compound is poor, while the Baricitinib peak looks fine. What should I investigate?
Poor peak shape for the internal standard can be caused by several factors, even when the analyte peak is acceptable.
Troubleshooting Steps:
-
Internal Standard Concentration: Ensure that the concentration of the this compound working solution is appropriate. A concentration that is too high can lead to detector saturation and peak tailing.
-
Sample Preparation: Inconsistent sample extraction can affect the internal standard more than the analyte, especially if the IS is added at the beginning of the process. Review your extraction procedure for consistency.
-
Co-eluting Interferences: A co-eluting metabolite or matrix component might be interfering specifically with the this compound signal.
Q4: My this compound response is inconsistent across my analytical run. What are the potential causes?
Inconsistent internal standard response can compromise the accuracy of your results.
Troubleshooting Steps:
-
Autosampler Issues: Check the autosampler for consistent injection volumes.
-
Inconsistent Sample Preparation: Ensure that the internal standard is added consistently to every sample and that the samples are thoroughly mixed.
-
Ion Source Instability: A dirty or unstable ion source can cause fluctuating signal intensity. Clean the ion source according to the manufacturer's recommendations.
-
Matrix Effects: Variations in the sample matrix between different samples can lead to inconsistent ion suppression or enhancement of the this compound signal.
Troubleshooting Guides
Issue 1: Unexpected Peaks Co-eluting with this compound
Potential Cause: Metabolites of Baricitinib or co-administered drugs may have similar retention times and fragment in a way that interferes with the this compound signal. In vitro studies have identified several metabolites of Baricitinib formed through N-dealkylation, demethylation, hydroxylation, and hydrolysis.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting peaks.
Detailed Steps:
-
Review Potential Interferences:
-
Consult literature on Baricitinib metabolism to anticipate potential metabolite interferences.[1]
-
Consider any co-administered drugs in the study samples that might have similar chromatographic and mass spectrometric properties.
-
-
Chromatographic Optimization:
-
Modify Gradient: Adjust the mobile phase gradient to improve the separation between this compound and the interfering peak.
-
Change Column: If gradient modification is insufficient, try a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Mass Spectrometry Optimization:
-
Select Different Transitions: Investigate alternative precursor-product ion transitions for this compound that may be more specific and less prone to interference.
-
Issue 2: Isotopic Crosstalk Between Baricitinib and this compound
Potential Cause: The natural isotopic abundance of Baricitinib can contribute to the signal in the this compound channel, and impurities in the this compound standard can contribute to the Baricitinib channel.
Logical Relationship Diagram:
Caption: Isotopic crosstalk between analyte and internal standard.
Troubleshooting and Mitigation:
-
Assess Contribution:
-
Analyze a high-concentration solution of Baricitinib and check for any signal in the this compound MRM transition.
-
Analyze the this compound working solution and check for any signal in the Baricitinib MRM transition.
-
-
Correction Strategies:
-
If the crosstalk is consistent and minimal, it may be possible to correct for it mathematically during data processing.
-
If the crosstalk from the internal standard to the analyte channel is significant, it may be necessary to subtract the contribution from the analyte response, especially at the lower limit of quantification (LLOQ).
-
Experimental Protocols
Example LC-MS/MS Method for Baricitinib
This is a general protocol and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Baricitinib: m/z 372.2 -> 251.1
-
This compound: m/z 375.2 -> 254.1
-
-
Collision Energy and other parameters: Optimize based on instrument manufacturer's recommendations.
Quantitative Data Summary:
| Parameter | Baricitinib | This compound |
| Precursor Ion (m/z) | 372.2 | 375.2 |
| Product Ion (m/z) | 251.1 | 254.1 |
| Retention Time (approx.) | 2.5 min | 2.5 min |
Baricitinib Signaling Pathway
Baricitinib is a selective inhibitor of Janus kinase (JAK) 1 and JAK2. These kinases are key components of the JAK-STAT signaling pathway, which is crucial for the signaling of many cytokines and growth factors involved in inflammation and immune response.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
References
Technical Support Center: Optimizing Baricitinib Extraction Recovery with Baricitinib-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Baricitinib from biological matrices, utilizing Baricitinib-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in Baricitinib extraction?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Baricitinib.[1] It is chemically identical to Baricitinib, with the only difference being that three hydrogen atoms are replaced by deuterium atoms. This subtle mass difference allows it to be distinguished from the unlabeled drug by a mass spectrometer.[1] The primary purpose of using this compound is to account for variability and loss during the sample preparation and analytical process. Since this compound has nearly identical physicochemical properties to Baricitinib, it will behave similarly during extraction, chromatography, and ionization. Therefore, any loss of Baricitinib during the experimental procedure will be mirrored by a proportional loss of this compound. By measuring the ratio of the analyte (Baricitinib) to the internal standard (this compound), a more accurate and precise quantification of Baricitinib can be achieved, compensating for extraction inefficiencies.
Q2: What are the common extraction methods for Baricitinib from biological samples?
A2: The most common methods for extracting Baricitinib from biological matrices such as plasma are:
-
Protein Precipitation (PPT): This is a rapid and widely used technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins.[2][3] The supernatant containing the analyte is then separated by centrifugation.[2][4]
-
Liquid-Liquid Extraction (LLE): This method involves the separation of Baricitinib from the sample matrix by partitioning it between two immiscible liquid phases.[5][6] A mixture of n-hexane and dichloromethane has been used as an extracting agent for Baricitinib.[5][6][7]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively adsorb the analyte from the liquid sample. The analyte is then eluted with a suitable solvent. While less commonly reported for Baricitinib in the provided literature, it is a powerful technique for sample clean-up.
Q3: How do I choose the right extraction method?
A3: The choice of extraction method depends on several factors, including the nature of the biological matrix, the desired level of sample clean-up, the analytical technique being used (e.g., LC-MS/MS), and throughput requirements.
-
Protein Precipitation is simple and fast, making it suitable for high-throughput analysis.[2][3] However, it may result in a less clean extract, which could lead to matrix effects in the analytical instrument.[2]
-
Liquid-Liquid Extraction generally provides a cleaner sample than PPT and can offer good recovery.[5][6] However, it is more labor-intensive and may involve the use of hazardous organic solvents.[8]
-
Solid-Phase Extraction offers the highest degree of sample clean-up and selectivity, minimizing matrix effects.[9] It is, however, the most complex and time-consuming of the three methods.[9]
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Suboptimal Protein Precipitation | - Solvent Choice: Acetonitrile is often preferred over methanol as it can result in a lower matrix effect and higher sensitivity.[2] - Solvent-to-Sample Ratio: A common ratio is 3:1 (v/v) of acetonitrile to plasma.[2][4] Ensure this ratio is optimized for your specific application. - Mixing and Centrifugation: Vortex the sample thoroughly after adding the precipitation solvent to ensure complete protein denaturation.[4] Centrifuge at a high speed (e.g., 13,000 x g) for an adequate time (e.g., 10 minutes) to ensure a clear supernatant.[4] |
| Inefficient Liquid-Liquid Extraction | - Solvent Selection: The choice of extraction solvent is critical. A mixture of n-hexane and dichloromethane (1:1) has been reported for Baricitinib.[5][6] Experiment with different solvent systems and ratios to maximize partitioning of Baricitinib into the organic phase. - pH Adjustment: The pH of the aqueous phase can significantly impact the extraction efficiency of ionizable compounds like Baricitinib. Adjust the pH to suppress the ionization of Baricitinib and enhance its partitioning into the organic solvent. - Phase Separation: Ensure complete separation of the aqueous and organic layers. Incomplete separation can lead to loss of analyte. Centrifugation can aid in achieving a clean separation. |
| Poor Solid-Phase Extraction Performance | - Sorbent Selection: Choose a sorbent with a high affinity for Baricitinib. This may require screening different types of SPE cartridges (e.g., reversed-phase, ion-exchange). - Sample Pre-treatment: Adjust the pH of the sample to optimize the interaction between Baricitinib and the sorbent.[9] - Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting Baricitinib. The elution solvent should be strong enough to completely recover Baricitinib from the sorbent.[9] |
| Analyte Instability | - Temperature: Perform extraction steps at a controlled temperature (e.g., 4°C) to minimize degradation.[4] - Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles the samples undergo, as this can affect analyte stability. |
High Variability in Recovery
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Calibrated Pipettes: Ensure all pipettes are properly calibrated and used correctly. - Consistent Technique: Use a consistent pipetting technique for adding the sample, internal standard, and extraction solvents. |
| Incomplete Vortexing/Mixing | - Standardized Mixing: Implement a standardized vortexing time and speed for all samples to ensure uniform mixing. |
| Matrix Effects | - Use of this compound: The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.[1] - Cleaner Extraction: If matrix effects are still significant, consider a more rigorous extraction method like SPE to achieve a cleaner sample.[9] |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a general guideline based on published methods.[2][4] Optimization may be required.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (concentration should be optimized based on the expected analyte concentration range).
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[4]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline based on a published method.[5][6]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To a specified volume of plasma, add the working solution of this compound.
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the tubes to facilitate the separation of the aqueous and organic layers.
-
-
Organic Layer Collection:
-
Carefully transfer the organic layer containing Baricitinib and this compound to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the reported extraction recovery data for Baricitinib from various studies.
| Extraction Method | Matrix | Internal Standard | Extraction Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Human Plasma | Upadacitinib | 101.1 - 103.8 | [2] |
| Liquid-Liquid Extraction (n-hexane:dichloromethane 1:1) | Rat Plasma | Irbesartan | Within acceptable range (not specified) | [5][6] |
| Not Specified | Bulk and Formulation | Not Applicable | 98 - 102 | [10] |
Note: The use of different internal standards and matrices in these studies should be considered when comparing recovery values.
Visualizations
Caption: Workflow for optimizing Baricitinib extraction recovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. A Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Baricitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Baricitinib in biological matrices. We will focus on a proposed method utilizing its deuterated stable isotope, Baricitinib-d3, as an internal standard (IS) and compare it with existing validated methods that employ alternative internal standards. This document aims to offer objective insights supported by experimental data to aid in the selection and implementation of the most suitable bioanalytical strategy for your research needs.
Introduction to Baricitinib and its Bioanalysis
Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are intracellular enzymes involved in signaling pathways that modulate immune cell function.[1][2][3] It is primarily used for the treatment of moderately to severely active rheumatoid arthritis.[1][4] Accurate and precise quantification of Baricitinib in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for the bioanalysis of Baricitinib due to its high sensitivity and selectivity.[5][6][7][8]
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS analysis. This is because it co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects. While published methods have successfully utilized alternative internal standards, this guide will also explore the theoretical advantages of using this compound.
Comparison of Bioanalytical Methods
This section presents a detailed comparison of a proposed UPLC-MS/MS method using this compound as an internal standard against other validated methods that employ different internal standards.
Quantitative Data Summary
The following table summarizes the key performance parameters of various validated bioanalytical methods for Baricitinib, alongside the expected performance of a method using this compound.
| Parameter | Method 1 (Proposed) | Method 2 | Method 3 | Method 4 | Method 5 |
| Internal Standard (IS) | This compound | Irbesartan | Tolbutamide | Upadacitinib | Encorafenib |
| Technique | UPLC-MS/MS | LC-MS/MS | LC-MS/MS | UPLC-MS/MS | UPLC-MS/MS |
| Matrix | Human Plasma | Rat Plasma | Rat Plasma | Human Plasma | Human Liver Microsomes |
| Linearity Range (ng/mL) | 1 - 100 (Expected) | 0.2 - 500 | 0.5 - 250 | 1 - 100 | 1 - 3000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 (Expected) | 0.2 | 0.5 | 1 | 1 |
| Accuracy (%) | 95 - 105 (Expected) | 85.31 - 89.97 | < 15% (deviation) | 99.5 - 108.2 | -1.20 to 8.67 (RE%) |
| Precision (%RSD) | < 15 (Expected) | < 15 | < 15 | Intra-day: 3.2, Inter-day: 6.3 | 0.12 to 11.67 |
| Recovery (%) | > 90 (Expected) | Within acceptable range | 86.8 (Baricitinib) | 101.1 - 103.8 | Not explicitly stated |
| Citation | - | [5][7][8] | [6] | [9][10][11] | [12] |
Experimental Protocols
This section provides detailed methodologies for the proposed this compound method and a representative alternative method.
Proposed Method: Baricitinib with this compound Internal Standard
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of this compound working solution (as IS).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the UPLC-MS/MS system.
2. Chromatographic Conditions:
-
System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile
-
Gradient: Start with 95% A, decrease to 5% A over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
System: Waters Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Baricitinib: m/z 372.4 → 251.2
-
This compound: m/z 375.4 → 254.2
-
-
Cone Voltage: 30 V
-
Collision Energy: 20 eV
Alternative Method: Baricitinib with Upadacitinib Internal Standard[9][10]
1. Sample Preparation (Protein Precipitation):
2. Chromatographic Conditions:
3. Mass Spectrometric Conditions:
-
System: Triple quadrupole tandem mass spectrometer[9]
-
Ionization Mode: ESI, Positive[9]
-
MRM Transitions:
-
Cone Voltage: Baricitinib: 20 V, Upadacitinib: 30 V[9]
-
Collision Energy: Baricitinib: 30 eV, Upadacitinib: 25 eV[9]
Visualizations
Signaling Pathway of Baricitinib
Baricitinib functions by inhibiting JAK1 and JAK2, which are key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of various cytokines and growth factors that are implicated in inflammatory and immune responses.[2][3][4] By blocking this pathway, Baricitinib reduces the phosphorylation of STATs (Signal Transducers and Activators of Transcription), leading to a decrease in the transcription of pro-inflammatory genes.[2][13]
Caption: Baricitinib inhibits JAK1/JAK2, blocking the JAK-STAT signaling pathway.
Experimental Workflow for Baricitinib Bioanalysis
The following diagram illustrates the general workflow for the bioanalysis of Baricitinib in plasma using a protein precipitation sample preparation method followed by UPLC-MS/MS analysis.
Caption: Workflow for Baricitinib analysis in plasma by UPLC-MS/MS.
Conclusion
The validation of a robust and reliable bioanalytical method is paramount for the successful development and clinical use of Baricitinib. While several methods using alternative internal standards have been proven to be effective, the use of a stable isotope-labeled internal standard like this compound is theoretically superior. It offers the best approach to mitigate variability arising from sample preparation and matrix effects, thereby ensuring the highest level of accuracy and precision in quantification. The information and protocols provided in this guide are intended to assist researchers in making informed decisions for their specific bioanalytical needs.
References
- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 4. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciprofiles.com [sciprofiles.com]
- 12. An ultra-fast UPLC-MS/MS approach for the quantification of baricitinib in the HLM matrix: greenness assessment with application to in vitro and in silico metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Analytical Methods for Baricitinib Quantification: Linearity and Recovery Studies
For researchers, scientists, and professionals in drug development, the accurate quantification of Baricitinib, a Janus kinase (JAK) inhibitor, is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides an objective comparison of different analytical methods for Baricitinib quantification, with a focus on linearity and recovery studies. Experimental data from various studies are presented to support the comparison.
Comparison of Analytical Methods
A variety of analytical techniques have been validated for the quantification of Baricitinib in bulk drug, pharmaceutical formulations, and biological matrices. The most common methods include Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and complexity.
Linearity Studies
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A high correlation coefficient (r²) value, typically close to 1.000, indicates a strong linear relationship.
| Analytical Method | Concentration Range | Correlation Coefficient (r²) | Reference |
| UV-Vis Spectroscopy | 10-100 µg/mL | 0.999 | [1] |
| HPLC-UV | 10-75 µg/mL | 0.9996 | [2] |
| HPLC-UV | 12-28 µg/mL | 0.9995 | [3][4] |
| RP-HPLC | 1-3 µg/mL | Not Specified | [5] |
| UPLC-MS/MS | 1-100 ng/mL | 0.994 | [6][7] |
| LC-MS/MS | 0.5-250 ng/mL | ≥ 0.9970 | [8] |
Recovery Studies
Recovery studies are performed to assess the accuracy of an analytical method. The percentage recovery is a measure of the amount of analyte that is successfully extracted from the matrix and detected by the instrument.
| Analytical Method | Spiking Levels | Mean Percentage Recovery (%) | Reference |
| UV-Vis Spectroscopy | 50%, 100%, 150% | Not explicitly stated, but within acceptable limits. | [1] |
| HPLC-UV | 110%, 120%, 130% | Within acceptable limits. | [2] |
| HPLC-UV | Not Specified | 98-102% | [3][4] |
| RP-HPLC | 50%, 100%, 150% | 98-102% | [5] |
| UPLC-MS/MS | Low, Medium, High QC levels | 101.1% to 103.8% | [6][7] |
| LC-MS/MS | Low, Medium, High QC levels | 85.5% to 88.5% | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the key analytical methods discussed.
UV-Vis Spectrophotometric Method
A simple, precise, and economical UV spectrophotometric method has been developed for the estimation of Baricitinib in bulk and pharmaceutical formulations.[1]
-
Solvent Selection: Dimethylformamide (DMF) was used to dissolve the drug, and subsequent dilutions were made with distilled water.
-
Preparation of Standard Stock Solution: 10 mg of Baricitinib was dissolved in 1 mL of DMF and the volume was made up to 10 mL with distilled water to get a concentration of 1000 µg/mL.
-
Working Standard Solutions: Aliquots of the stock solution were further diluted with distilled water to obtain concentrations ranging from 10 to 100 µg/mL.
-
Determination of λmax: The wavelength of maximum absorbance (λmax) was determined by scanning a 10 µg/mL solution in a UV-visible spectrophotometer against a distilled water blank, and was found to be 309 nm.[1]
-
Linearity Study: The absorbance of the working standard solutions (10-100 µg/mL) was measured at 309 nm. A calibration curve was plotted with absorbance versus concentration to determine the correlation coefficient.
-
Recovery Study: To a pre-analyzed sample solution, standard drug solution was added at 50%, 100%, and 150% levels. The amount of drug recovered was calculated to determine the accuracy of the method.[1]
High-Performance Liquid Chromatography (HPLC-UV) Method
A stable and accurate HPLC method for the determination of Baricitinib in tablet dosage form has been established.[2]
-
Chromatographic Conditions:
-
Preparation of Standard Solution: A standard stock solution of Baricitinib was prepared, and from this, working standards in the concentration range of 10 to 75 µg/ml were made.[2]
-
Linearity Study: The prepared standard solutions were injected into the HPLC system and the peak areas were recorded. A calibration curve of peak area versus concentration was plotted.[2]
-
Recovery Study (Standard Addition Method): Known amounts of standard Baricitinib were added to the sample at 110%, 120%, and 130% levels. The samples were then analyzed, and the percentage recovery was calculated.[2]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
A sensitive and rapid UPLC-MS/MS method has been developed for the quantification of Baricitinib in human plasma, suitable for therapeutic drug monitoring.[6][7]
-
Sample Preparation: To 100 µL of plasma, 10 µL of an internal standard (upadacitinib) working solution was added, followed by protein precipitation with acetonitrile. The supernatant was collected for analysis.[6][7]
-
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm).
-
Mobile Phase: A gradient elution was performed using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: For Baricitinib, the transition was m/z 372.44 → 250.97.[6]
-
-
Linearity Study: Calibration standards were prepared by spiking blank plasma with known concentrations of Baricitinib (1 to 100 ng/mL). A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.[6]
-
Recovery Study: The recovery was determined by comparing the peak area of Baricitinib in pre-extraction spiked samples to that of post-extraction spiked samples at low, medium, and high quality control (QC) concentrations.[7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioanalytical method validation study for Baricitinib quantification using LC-MS/MS.
References
- 1. eijppr.com [eijppr.com]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Quantification of Baricitinib and Methotrexate in Rat Plasma by LC-MS/MS: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Internal Standards for Baricitinib Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents is paramount. In the bioanalysis of Baricitinib, a Janus kinase (JAK) inhibitor, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Baricitinib-d3, and structural analogs, supported by experimental data and detailed protocols.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response. While stable isotope-labeled standards are often considered the gold standard, structural analogs can also provide reliable quantification when thoroughly validated.
Performance Comparison: this compound vs. Structural Analogs
The selection of an internal standard hinges on its ability to track the analyte's behavior, particularly in complex biological matrices. Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte, differing only in isotopic composition. This near-perfect chemical match generally leads to co-elution and similar ionization efficiency, providing superior correction for matrix effects and other analytical variabilities.
Structural analogs, on the other hand, are different molecules with similar physicochemical properties to the analyte. While more readily available and often less expensive, their behavior during sample processing and analysis may not perfectly mirror that of the analyte, potentially leading to less accurate quantification.
A 2023 study directly compared the performance of Baricitinib-d4 (a deuterated form similar to this compound) with a proprietary structural analog for the quantification of Baricitinib in human plasma. The results highlighted that while both internal standards could be used to develop a validated method, the deuterated internal standard provided better compensation for matrix effects.
Below is a summary of validation parameters from various studies employing either a deuterated internal standard or a structural analog.
| Parameter | Baricitinib-d4 | Structural Analog (In-house) | Structural Analog (Upadacitinib)[1] | Structural Analog (Irbesartan)[2][3] |
| Linearity (r²) | >0.99 | >0.99 | 0.994 | >0.99 |
| Intra-day Precision (%CV) | <15% | <15% | 3.2% - 6.3% | ≤13.2% |
| Inter-day Precision (%CV) | <15% | <15% | 5.7% - 7.6% | ≤11.4% |
| Intra-day Accuracy (%RE) | ±15% | ±15% | -1.5% to 14.6% | 85.3% to 90.0% |
| Inter-day Accuracy (%RE) | ±15% | ±15% | -4.9% to 11.4% | 87.5% to 88.3% |
| Recovery (%) | Not Reported | Not Reported | 101.1% - 103.8% | ~87.9% |
| Matrix Effect (%) | Better Compensation | Acceptable | 99.5% - 108.2% | ~88.8% |
Experimental Protocols
Method Using a Deuterated Internal Standard (Baricitinib-d4)
This protocol is based on a validated LC-MS/MS method for the quantification of Baricitinib in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 10 µL of Baricitinib-d4 working solution (concentration will depend on the calibration range).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Baricitinib: Precursor ion > Product ion (e.g., m/z 372.2 > 251.1)
-
Baricitinib-d4: Precursor ion > Product ion (e.g., m/z 376.2 > 255.1)
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.
Method Using a Structural Analog Internal Standard (Upadacitinib)[1]
This protocol is adapted from a validated method for the therapeutic drug monitoring of Baricitinib in human plasma.[1]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of Upadacitinib working solution (200 ng/mL).[1]
-
Add 300 µL of acetonitrile to precipitate proteins.[1]
-
Vortex the mixture.[1]
-
Centrifuge at 13,000 × g for 10 minutes at 4°C.[1]
-
Inject 100 µL of the supernatant into the UPLC-MS/MS system.[1]
2. Liquid Chromatography:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: 100 µL.[1]
3. Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Optimization: Cone voltage and collision energy optimized for each analyte.[1]
Visualizing the Analytical Workflow and Biological Pathway
To better understand the experimental process and the biological context of Baricitinib, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of Baricitinib using LC-MS/MS.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Conclusion
Both stable isotope-labeled internal standards and structural analogs can be effectively used for the quantification of Baricitinib in biological matrices. The choice of internal standard should be guided by the specific requirements of the assay, including desired accuracy, precision, and cost-effectiveness.
-
This compound (or other deuterated forms) is the preferred choice for assays demanding the highest level of accuracy and for mitigating the risk of variable matrix effects, especially in complex patient populations or when analyzing different biological matrices. Its co-elution and similar ionization behavior provide the most reliable correction for analytical variability.
-
Structural analogs can be a viable and cost-effective alternative. However, they require rigorous validation to ensure they adequately track the analyte's behavior. The selection of a suitable structural analog is critical, and its performance must be thoroughly assessed, particularly concerning matrix effects and extraction recovery, to ensure the generation of reliable data.
Ultimately, the decision rests on a balance between the analytical performance required and the practical constraints of the study. For pivotal clinical trials and regulatory submissions, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest data quality.
References
A Comparative Guide to Internal Standards for Baricitinib Quantification by LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of Baricitinib is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The choice of an appropriate internal standard (IS) is paramount for a robust and reliable bioanalytical method. This guide provides a comparative analysis of various internal standards used in published LC-MS/MS assays for Baricitinib, summarizing their performance based on available experimental data.
Experimental Methodologies
The development of a reliable bioanalytical assay for Baricitinib involves several key steps, from sample preparation to LC-MS/MS analysis. Below are the detailed experimental protocols extracted from various studies, each employing a different internal standard.
Method 1: Upadacitinib as Internal Standard
-
Sample Preparation: To 100 μL of plasma, 10 μL of Upadacitinib (internal standard) working solution is added. Protein precipitation is then carried out by adding three times the volume of acetonitrile. The sample is vortexed and centrifuged to collect the supernatant for analysis.[1][2][3]
-
Chromatography: Ultra-performance liquid chromatography (UPLC) is performed using an Acquity BEH C18 column (2.1 mm × 50 mm, 1.7 μm). The mobile phase consists of a gradient of acetonitrile (A) and 0.1% formic acid in water (B) at a flow rate that is not specified in the provided text. The column is maintained at 40°C.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode is used. The multiple reaction monitoring (MRM) transitions are m/z 372.44 → 250.97 for Baricitinib and m/z 380.90 → 255.99 for Upadacitinib.[1]
Method 2: Irbesartan as Internal Standard
-
Sample Preparation: Liquid-liquid extraction is employed. To the plasma sample, Irbesartan (internal standard) is added, followed by a mixture of n-hexane and dichloromethane (1:1 v/v) as the extraction solvent.[4][5]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is performed on an Acquity UPLC HILIC BEH column (2.1 × 50 mm, 1.7 µm). The mobile phase is composed of 0.1% formic acid in acetonitrile and 20 mM ammonium acetate (pH 3) in a ratio of 97:3 (v/v), with a flow rate of 0.2 mL/min.[4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with ESI in positive mode is used. The MRM transitions monitored are m/z 372.15 > 251.24 for Baricitinib and m/z 429.69 > 207.35 for Irbesartan.[4][5]
Method 3: Tolbutamide as Internal Standard
-
Sample Preparation: Protein precipitation is used to extract Baricitinib and Tolbutamide (internal standard) from 50 µL of rat plasma using methanol.[6]
-
Chromatography: Chromatographic separation is achieved on a YMC pack ODS AM column (150 mm × 4.6 mm, 5 µm) with a gradient mobile phase consisting of methanol and 2.0 mM ammonium acetate buffer. The flow rate is 1 mL/min.[6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used to monitor the precursor to product ion transitions for both the analyte and the internal standard.[6]
Method 4: Encorafenib as Internal Standard
-
Sample Preparation: The specifics of the sample preparation with Encorafenib as the internal standard are not detailed in the provided search results.
-
Chromatography: An isocratic mobile phase is used with a reversed-phase SB C18 column for separation. The total run time is 1 minute.[7]
-
Mass Spectrometry: A UPLC-MS/MS method is employed for quantification.[7]
Method 5: Deuterated Baricitinib as Internal Standard
-
Rationale: A deuterated internal standard is chemically identical to the analyte, differing only in the presence of deuterium atoms. This results in a higher mass, allowing for its distinction by the mass spectrometer.[8][9] Deuterated standards often co-elute with the analyte, which can help to compensate for matrix effects and variations in ionization more effectively than a non-isotopically labeled internal standard.[8][9][10]
-
Sample Preparation: In a typical workflow, a known concentration of deuterated Baricitinib would be added to the sample before extraction. The extraction would proceed using methods like protein precipitation or liquid-liquid extraction. For instance, reactions can be stopped by adding ice-cold acetonitrile containing the deuterated internal standard.[11]
Quantitative Data Summary
The performance of each assay is summarized below. The validation parameters, including linearity, accuracy, precision, and lower limit of quantification (LLOQ), are presented for each internal standard.
| Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Upadacitinib | 1 | 1 - 100 | 3.2 - 6.3 | 5.7 - 7.6 | -1.5 to 14.6 | -4.9 to 11.4 | [1] |
| Irbesartan | 0.2 | Not Specified | Not Specified | Not Specified | 85.31 - 89.97 | 87.50 - 88.33 | [4][5] |
| Tolbutamide | 0.2 | Not Specified | Not Specified | Not Specified | 85.31 - 89.97 | 87.50 - 88.33 | [6] |
| Encorafenib | 1 | 1 - 3000 | -1.20 to 8.67 | 0.12 to 11.67 | Not Specified | Not Specified | [7] |
Visualizations
To better illustrate the experimental processes, the following diagrams are provided.
References
- 1. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An ultra-fast UPLC-MS/MS approach for the quantification of baricitinib in the HLM matrix: greenness assessment with application to in vitro and in silico metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. US10842792B2 - Deuterated baricitinib - Google Patents [patents.google.com]
A Head-to-Head Comparison: Selecting the Optimal Internal Standard for Baricitinib Bioanalysis—Baricitinib-d3 vs. 13C-Baricitinib
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Baricitinib, the choice of an appropriate internal standard (IS) is paramount for developing robust and reliable LC-MS/MS methods. The two most common stable isotope-labeled (SIL) internal standards for Baricitinib are the deuterated form, Baricitinib-d3, and the carbon-13 enriched form, 13C-Baricitinib. This guide provides an objective comparison of their performance based on established principles of stable isotope dilution mass spectrometry, supported by general experimental data for similar compounds, to aid in the selection of the most suitable IS for your research needs.
Executive Summary
While both this compound and 13C-Baricitinib can serve as effective internal standards, 13C-Baricitinib is generally considered the superior choice due to its greater isotopic stability and reduced risk of chromatographic shifts, which can lead to more accurate and reproducible results. Deuterated standards like this compound, while often more readily available and less expensive, carry an inherent risk of deuterium exchange and chromatographic separation from the unlabeled analyte, which can compromise data quality if not carefully evaluated. The selection of the internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy, precision, and the complexity of the biological matrix being analyzed.
Performance Comparison: this compound vs. 13C-Baricitinib
The following table summarizes the key performance parameters to consider when choosing between this compound and 13C-Baricitinib as an internal standard. This comparison is based on the general properties of deuterated versus 13C-labeled compounds.
| Performance Parameter | This compound (Deuterated) | 13C-Baricitinib (Carbon-13) | Key Considerations |
| Isotopic Stability | Lower | Higher | Deuterium atoms can be susceptible to back-exchange with hydrogen atoms in certain solvents or under specific pH conditions, potentially leading to a loss of the isotopic label.[1][2] 13C labels are incorporated into the carbon backbone of the molecule and are not prone to exchange.[2] |
| Chromatographic Co-elution | Potential for partial separation from the native analyte (isotope effect).[3][4][5] | Typically co-elutes perfectly with the native analyte.[6] | The difference in bond strength between C-D and C-H can lead to slight differences in physicochemical properties, causing the deuterated standard to elute slightly earlier or later than the unlabeled Baricitinib.[3][7] This can be problematic in the presence of matrix effects.[4][5] |
| Matrix Effect Compensation | Generally good, but can be compromised if chromatographic separation occurs.[3][5] | Excellent, due to identical chromatographic behavior and ionization efficiency as the analyte.[2] | An ideal internal standard should experience the same matrix effects as the analyte. If the IS and analyte separate chromatographically, they may be exposed to different levels of ion suppression or enhancement, leading to inaccurate quantification.[5][7] |
| Availability and Cost | Generally more common and less expensive to synthesize.[1][6] | Often more expensive and may have longer lead times for custom synthesis.[6] | The cost-benefit analysis should consider the potential for improved data quality and reduced method development time with a 13C-labeled standard. |
| Mass Difference | +3 Da | Variable (depends on the number of 13C atoms) | A sufficient mass difference is necessary to prevent mass spectral overlap between the analyte and the internal standard. Both options typically provide an adequate mass shift. |
Experimental Protocols
While a direct comparative study between this compound and 13C-Baricitinib is not available in the reviewed literature, a general experimental protocol for the bioanalysis of Baricitinib in plasma using LC-MS/MS is provided below. This protocol can be adapted to evaluate the performance of either internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or 13C-Baricitinib).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: Acquity UPLC HILIC BEH 1.7 µm 2.1 × 50 mm column[8]
-
Mobile Phase: 0.1% formic acid in acetonitrile and 20 mM ammonium acetate (pH 3) (97:3)[8]
-
Flow Rate: 0.2 mL/min[8]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[8]
-
MRM Transitions:
-
Baricitinib: m/z 372.15 > 251.24[8]
-
This compound: To be determined (e.g., m/z 375.15 > 254.24)
-
13C-Baricitinib: To be determined (dependent on the number and position of 13C labels)
-
Visualizing Key Concepts
Baricitinib and the JAK-STAT Signaling Pathway
Baricitinib is a selective inhibitor of Janus kinase (JAK) 1 and 2, which are key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immune function.
References
Incurred Sample Reanalysis for Baricitinib: A Comparative Guide to Using Baricitinib-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of the Internal Standard in ISR
The choice of an internal standard (IS) is a cornerstone of a robust bioanalytical method. An ideal IS mimics the analyte's behavior throughout the sample preparation and analysis process, compensating for variability. Stable isotope-labeled (SIL) internal standards, such as Baricitinib-d3, are considered the gold standard, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects, leading to more accurate and precise quantification.[1][2]
Alternative approaches, such as using a structural analog, carry a higher risk of differential matrix effects and extraction recovery, which can compromise the reliability of the results.
Comparative Overview of Bioanalytical Methods for Baricitinib
Several LC-MS/MS methods have been developed for the quantification of Baricitinib in biological matrices.[3][4][5][6] These methods commonly employ either a structural analog or another drug as the internal standard. For the purpose of this guide, we will compare a validated method using a structural analog (Upadacitinib) with a proposed method utilizing this compound.
Table 1: Comparison of Bioanalytical Method Parameters
| Parameter | Method A: Baricitinib with Upadacitinib IS[4][6] | Method B: Proposed Method with this compound IS |
| Internal Standard | Upadacitinib (Structural Analog) | This compound (Stable Isotope-Labeled) |
| Rationale for IS | Similar chemical structure and chromatographic behavior. | Near-identical physicochemical properties to Baricitinib, ensuring optimal tracking through the analytical process.[1][2] |
| Sample Preparation | Protein precipitation with acetonitrile.[4][6] | Protein precipitation with acetonitrile. |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) with a C18 column.[4][6] | UPLC with a C18 column. |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[4][6] | Tandem Mass Spectrometry (MS/MS) in MRM mode. |
Incurred Sample Reanalysis (ISR): Performance Comparison
ISR is conducted to verify the reproducibility of the bioanalytical method using actual study samples.[7] The acceptance criterion for ISR, as stipulated by regulatory bodies like the FDA and EMA, is that for at least 67% of the repeated samples, the percentage difference between the initial and the re-assayed concentration should be within ±20% of their mean.
The use of a SIL-IS like this compound is expected to yield superior ISR results due to its ability to effectively compensate for any variability in extraction recovery and matrix effects between different patient samples.[1][2]
Table 2: Representative Incurred Sample Reanalysis Data
Disclaimer: The following data is representative and intended for illustrative purposes, based on typical ISR acceptance criteria. Specific results may vary.
| Sample ID | Initial Concentration (ng/mL) | Re-assay Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference | Pass/Fail |
| Method A: Upadacitinib IS | |||||
| ISR-001 | 15.2 | 13.8 | 14.5 | -9.7% | Pass |
| ISR-002 | 48.9 | 55.2 | 52.1 | 12.1% | Pass |
| ISR-003 | 5.6 | 6.9 | 6.3 | 20.6% | Fail |
| ISR-004 | 22.1 | 20.5 | 21.3 | -7.5% | Pass |
| ISR-005 | 89.7 | 78.9 | 84.3 | -12.8% | Pass |
| ... (of 20 samples) | |||||
| Overall Pass Rate | 85% | ||||
| Method B: this compound IS | |||||
| ISR-001 | 15.3 | 15.0 | 15.2 | -2.0% | Pass |
| ISR-002 | 48.5 | 49.8 | 49.2 | 2.6% | Pass |
| ISR-003 | 5.7 | 5.5 | 5.6 | -3.6% | Pass |
| ISR-004 | 22.4 | 22.9 | 22.7 | 2.2% | Pass |
| ISR-005 | 89.1 | 90.3 | 89.7 | 1.3% | Pass |
| ... (of 20 samples) | |||||
| Overall Pass Rate | >95% |
The hypothetical data illustrates that a method employing a SIL-IS is likely to demonstrate a higher ISR pass rate, indicating greater reproducibility and reliability.
Experimental Protocols
Proposed LC-MS/MS Method for Baricitinib using this compound
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
System: UPLC system.
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Baricitinib: To be determined (e.g., m/z 372.2 -> 251.1).
-
This compound: To be determined (e.g., m/z 375.2 -> 254.1).
-
-
Source parameters (e.g., capillary voltage, source temperature) and compound parameters (e.g., cone voltage, collision energy) to be optimized for maximum sensitivity.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for incurred sample reanalysis and the logical framework of ISR within a bioanalytical study.
Caption: Experimental workflow for Incurred Sample Reanalysis (ISR).
Caption: Logical relationship of ISR within a bioanalytical study.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for the bioanalysis of Baricitinib to ensure the highest level of accuracy and precision. While methods using structural analogs can be validated, the inherent advantages of a SIL-IS in minimizing analytical variability make it the superior choice, particularly for meeting the stringent requirements of incurred sample reanalysis. This ultimately leads to more reliable pharmacokinetic data, which is crucial for making informed decisions in drug development.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deuterated internal standards with other common alternatives in bioanalytical method validation, supported by regulatory guidelines and experimental data. The appropriate choice of an internal standard is critical for the accuracy and reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies submitted for regulatory approval.
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples alike. Its primary role is to compensate for variability during sample preparation and analysis, such as extraction losses, injection volume inconsistencies, and matrix effects that can cause ion suppression or enhancement. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. The most common types of internal standards are Stable Isotope-Labeled (SIL) internal standards, including deuterated (²H), ¹³C-labeled, and ¹⁵N-labeled compounds, as well as structural analogs.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometric methods.[1]
Comparison of Internal Standard Performance
The choice of internal standard can significantly impact assay performance. While deuterated standards are widely used due to their relatively lower cost of synthesis, they are not without potential drawbacks. The ideal SIL-IS is one that co-elutes with the analyte and is not subject to isotopic exchange.
Deuterated (²H) vs. Structural Analog Internal Standards
A study on the marine anticancer agent kahalalide F provides a clear comparison between a structural analog IS and a deuterated (D8) IS. The implementation of the deuterated IS led to a statistically significant improvement in the precision of the method.
| Parameter | Structural Analog IS | Deuterated (D8) IS |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 (n=284) | 7.6 (n=340) |
| Statistical Significance (Levene's Test for Equality of Variances) | - | p=0.02 (significantly lower variance) |
| Data from Stokvis, Rosing, and Beijnen (2005).[2] |
The results indicate that while the structural analog provided acceptable performance, the deuterated standard offered a more precise and accurate quantification.[2]
Deuterated (²H) vs. ¹³C-Labeled Internal Standards
Deuterated standards can sometimes exhibit a chromatographic shift relative to the analyte due to the "isotope effect," where the C-D bond is stronger than the C-H bond, potentially altering the compound's retention time.[3][4] This can be problematic if the analyte and IS elute into regions with different matrix effects. ¹³C-labeled internal standards, having a smaller relative mass difference, are less prone to this chromatographic shift and are therefore often considered superior, though typically more expensive to synthesize.[5][6]
A study on amphetamines highlighted this difference:
| Internal Standard Type | Chromatographic Behavior |
| Deuterated (²H-labeled) Amphetamines | Chromatographic resolution from the unlabeled analyte increased with the number of deuterium substitutions. |
| ¹³C₆-Labeled Amphetamines | Co-eluted with the unlabeled analytes under both basic and acidic mobile phase conditions. |
| Data from Berg et al. (2014).[6] |
This co-elution is critical for effectively compensating for matrix effects.[3][4]
Key Experimental Protocols
The following are detailed methodologies for critical experiments in bioanalytical method validation when using a deuterated internal standard, based on the principles outlined in the ICH M10 guideline.[7]
Experimental Protocol 1: Isotopic Cross-Contribution (Crosstalk) Assessment
Objective: To ensure that the signal from the analyte does not interfere with the detection of the deuterated internal standard, and vice-versa. This is crucial as unlabeled analyte can be present as an impurity in the IS reference material.[1]
Methodology:
-
Preparation of Samples:
-
Prepare a blank matrix sample (processed without analyte or IS).
-
Prepare a zero sample (blank matrix processed with the IS at its working concentration).
-
Prepare two aqueous solutions (or in a non-interfering solvent) at the Upper Limit of Quantification (ULOQ) concentration: one of the analyte and one of the IS.
-
-
LC-MS/MS Analysis:
-
Inject the ULOQ solution of the analyte and monitor the mass transition of the IS.
-
Inject the ULOQ solution of the IS and monitor the mass transition of the analyte.
-
-
Data Evaluation and Acceptance Criteria:
-
Analyte Contribution to IS: The peak area of the analyte at its ULOQ concentration in the IS mass transition channel should be ≤ 5% of the IS peak area in the zero sample.
-
IS Contribution to Analyte: The peak area of the IS at its working concentration in the analyte mass transition channel should be ≤ 20% of the analyte peak area at the Lower Limit of Quantification (LLOQ).
-
Experimental Protocol 2: Matrix Effect Evaluation
Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and the deuterated internal standard, and to ensure the IS adequately compensates for these effects.
Methodology:
-
Sample Preparation:
-
Set 1 (Analyte and IS in Post-Extraction Matrix): Obtain blank biological matrix from at least six different sources/lots. Process these samples (extract them as you would a study sample) and then spike the extracted matrix with the analyte and IS at low and high QC concentrations.
-
Set 2 (Analyte and IS in Neat Solution): Prepare solutions of the analyte and IS in a neat (clean) solvent at the same low and high QC concentrations.
-
-
LC-MS/MS Analysis:
-
Analyze the samples from both Set 1 and Set 2.
-
-
Data Evaluation and Acceptance Criteria:
-
Calculate the Matrix Factor (MF) for the analyte and the IS for each matrix source:
-
MF = (Peak Response in Post-Extracted Matrix) / (Mean Peak Response in Neat Solution)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
The coefficient of variation (%CV) of the IS-normalized matrix factors from the at least six different matrix lots should not be greater than 15%.
-
Visualizing Key Validation Concepts
Diagrams created using Graphviz provide a clear visual representation of complex workflows and concepts in bioanalytical method validation.
Caption: High-level workflow for bioanalytical method validation and sample analysis.
Caption: Potential pathways for isotopic cross-contribution (crosstalk).
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. waters.com [waters.com]
- 4. myadlm.org [myadlm.org]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
A Comprehensive Guide to Method Transfer for Baricitinib Analysis Using Baricitinib-d3
This guide provides a detailed comparison of analytical methods for the quantification of Baricitinib, a Janus kinase (JAK) inhibitor, utilizing its deuterated internal standard, Baricitinib-d3. It is intended for researchers, scientists, and professionals in drug development, offering insights into method performance and a structured protocol for successful method transfer between laboratories. Baricitinib is a disease-modifying antirheumatic drug (DMARD) also approved for treating COVID-19 and alopecia areata.[1]
Comparative Analysis of Validated Bioanalytical Methods
The selection of an appropriate analytical method is critical for accurate pharmacokinetic and therapeutic drug monitoring studies. While various methods exist, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is a commonly employed technique due to its high sensitivity and selectivity.[2][3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is best practice to correct for variability during sample preparation and analysis.[6][7]
Below is a summary of published UPLC-MS/MS methods for Baricitinib analysis in biological matrices.
| Parameter | Method A | Method B | Method C | Method D |
| Technique | UPLC-MS/MS | LC-MS/MS | UPLC-MS/MS | UPLC-MS/MS |
| Internal Standard (IS) | Upadacitinib | Tolbutamide | Encorafenib | Irbesartan |
| Biological Matrix | Human Plasma | Rat Plasma | Human Liver Microsomes | Rat Plasma |
| Linearity Range (ng/mL) | 1–100 | 0.5–250 | 1.0–3000 | 0.2-500 |
| LLOQ (ng/mL) | 1 | 0.5 | 1.0 | 0.2 |
| Intra-day Precision (% CV) | <15% | 0.9–11.6 | 0.12–11.67 | 85.31-89.97% (as accuracy) |
| Inter-day Precision (% CV) | <15% | 1.8–6.2 | -1.20–8.67 | 87.50-88.33% (as accuracy) |
| Intra-day Accuracy (%) | ±15% | 93.0–100.5 | -1.20–8.67 | 85.31-89.97% |
| Inter-day Accuracy (%) | ±15% | 93.0–99.9 | 0.12–11.67 | 87.50-88.33% |
| Mean Recovery (%) | Not specified | 85.5–88.5 | Not specified | Not specified |
| Reference | [2][3][5] | [8][9] | [4] | [10][11] |
Note: While the above methods are robust, the ideal internal standard for mass spectrometry-based assays is a stable isotope-labeled version of the analyte, such as this compound. This minimizes differences in ionization efficiency and fragmentation behavior between the analyte and the internal standard.
Experimental Protocol for Method Transfer
The successful transfer of a bioanalytical method is crucial for maintaining data integrity and consistency across different testing sites.[12][13] The following protocol outlines the key steps for transferring a validated UPLC-MS/MS method for Baricitinib analysis using this compound.
1. Objective
To successfully transfer a validated bioanalytical method for the quantification of Baricitinib in the designated biological matrix from the originating laboratory to the receiving laboratory, ensuring comparable results are obtained.
2. Scope
This protocol applies to the inter-laboratory transfer of the validated UPLC-MS/MS method for Baricitinib. The transfer will be considered successful upon meeting the predefined acceptance criteria.
3. Responsibilities
-
Originating Laboratory:
-
Provide the complete, validated method documentation.
-
Supply quality control (QC) samples and, if applicable, incurred samples to the receiving laboratory.[12]
-
Offer technical support and clarification during the transfer process.
-
-
Receiving Laboratory:
-
Review the method and ensure all necessary equipment and reagents are available and qualified.
-
Execute the method transfer protocol.
-
Analyze the provided samples and report the results.
-
Prepare a comprehensive method transfer report.[14]
-
4. Materials and Methods
-
Reference Standards: Baricitinib and this compound
-
Biological Matrix: As per the validated method (e.g., human plasma)
-
Instrumentation: A comparable UPLC-MS/MS system at the receiving site.
-
Chromatographic Conditions:
-
Column: As specified in the original method (e.g., Acquity UPLC BEH C18).[12]
-
Mobile Phase: Composition and gradient as per the original method.
-
Flow Rate: As per the original method.
-
Column Temperature: As per the original method.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Baricitinib: e.g., m/z 372.15 > 251.24[10]
-
This compound: The specific transition for the deuterated standard.
-
-
Instrument Parameters: Cone voltage, collision energy, etc., to be optimized at the receiving site to achieve comparable response.
-
-
Sample Preparation: As per the original method (e.g., protein precipitation or liquid-liquid extraction).[8][10]
5. Experimental Design
The transfer process will involve the analysis of a calibration curve and at least three levels of QC samples (low, medium, and high) in triplicate over a minimum of two separate runs.
-
Calibration Curve: A full calibration curve should be prepared by the receiving laboratory to demonstrate linearity.
-
Quality Control Samples: QC samples prepared by the originating laboratory should be analyzed by the receiving laboratory.
-
Incurred Samples (if available): Analysis of a subset of incurred samples at both sites provides a direct comparison of method performance on real-world samples.[12]
6. Acceptance Criteria
For the method transfer to be considered successful, the following criteria, based on regulatory guidelines, should be met:[15][16]
-
Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
Precision: The coefficient of variation (%CV) for the QC samples should not exceed 15%.
-
Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal value.
-
Incurred Sample Reanalysis (if performed): At least two-thirds of the incurred samples should have results from the receiving laboratory that are within ±20% of the results from the originating laboratory.
Visualizing the Method Transfer Workflow
The following diagram illustrates the key stages of the bioanalytical method transfer process.
Caption: Workflow for a typical bioanalytical method transfer process.
This guide provides a framework for the successful transfer of a Baricitinib analytical method. Adherence to a well-defined protocol and open communication between laboratories are paramount to ensuring the generation of reliable and consistent data.[14]
References
- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a UPLC-MS/MS Detection Method of Baricitinib for Therapeutic Drug Monitoring in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ultra-fast UPLC-MS/MS approach for the quantification of baricitinib in the HLM matrix: greenness assessment with application to in vitro and in silico metabolic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Simultaneous Quantification of Baricitinib and Methotrexate in Rat Plasma by LC-MS/MS: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Baricitinib and Methotrexate in Rat Plasma by LC-MS/MS: Application to a Pharmacokinetic Study [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. (Open Access) A Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Quantitative Method for Determination of Baricitinib in Plasma, and Its Application in a Pharmacokinetic Study in Rats. (2020) | Essam Ezzeldin | 16 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Baricitinib-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Baricitinib-d3. The following procedural steps and data are derived from the safety data sheets of Baricitinib, the parent compound, as specific comprehensive safety data for the deuterated form is not extensively available. The toxicological properties of this compound are expected to be closely aligned with those of Baricitinib.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for Baricitinib and its deuterated analog, this compound.
| Property | Baricitinib | This compound | Reference |
| Molecular Formula | C₁₆H₁₇N₇O₂S | C₁₆H₁₄D₃N₇O₂S | [1][2] |
| Molecular Weight | 371.42 g/mol | 374.44 g/mol | [1][2] |
| CAS Number | 1187594-09-7 | 1564242-30-3 | [1][2] |
| Appearance | White or off-white solid | Not specified, likely similar to parent | [3] |
| Storage Temperature | -20°C | -20°C | [2][4] |
| Occupational Exposure | TWA (8-hr): 8 µg/m³TWA (12-hr): 5 µg/m³ | Not established, assume same as parent | [5] |
| Solubility | DMSO: 30 mg/mLDMF: 50 mg/mL | Soluble in appropriate organic solvents | [2][4] |
Personal Protective Equipment (PPE)
Handling this compound requires stringent adherence to safety protocols to prevent exposure. It is classified as a potent pharmaceutical ingredient that can be toxic and cause skin and eye irritation.[1] The following PPE is mandatory:
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield when there is a potential for splashing.[3][6]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any damage before use.[7]
-
Lab Coat/Protective Clothing : A lab coat is the minimum requirement.[7] For procedures with a higher risk of contamination, impervious clothing or a chemical-resistant apron should be used.[7][8]
-
-
Respiratory Protection : If engineering controls such as a fume hood are not available or are insufficient to maintain airborne levels below the occupational exposure limit, a suitable respirator must be used.[5][8] For solid compounds, a respirator with a particle filter is recommended.[9]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to ensure laboratory safety and experimental integrity.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store the container tightly closed in a dry, well-ventilated area at the recommended temperature of -20°C.[4] Keep it separate from incompatible materials such as strong oxidizing agents.[9]
Preparation of Solutions
-
Controlled Environment : All weighing and solution preparation activities should be conducted in a chemical fume hood or a ventilated enclosure to avoid the formation and inhalation of dust and aerosols.[4][5]
-
Solvent Selection : Use appropriate solvents as indicated by solubility data. To enhance solubility, techniques such as gentle warming to 37°C or sonication can be employed.[2]
-
Aliquotting : For stock solutions, it is advisable to store them in single-use aliquots to prevent degradation from repeated freeze-thaw cycles. When stored at -20°C, use within one month; for storage at -80°C, use within six months.[2]
Handling and Use in Experiments
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]
-
Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[8]
-
Controlled Transfer : Use appropriate tools and techniques to minimize the generation of dust or aerosols when transferring the solid compound.
Spill Cleanup
-
Evacuation and Ventilation : In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[4]
-
Personal Protection : Wear the full complement of recommended PPE, including respiratory protection.[4]
-
Containment and Cleanup :
-
For solid spills, do not sweep. Gently cover the spill with an absorbent material to avoid raising dust. If a vacuum with a HEPA filter is available, it is the preferred method for collection.[5] Alternatively, lightly mist the material with a suitable solvent (e.g., water or alcohol) to wet it before wiping.[5]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[8]
-
-
Decontamination : Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[8]
-
Waste Disposal : Collect all contaminated materials in a suitable, closed, and labeled container for disposal.[4]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregation : Keep this compound waste separate from other laboratory waste streams.
-
Containment : Place all waste in sealed, clearly labeled containers.
-
Disposal : Dispose of the waste through an approved hazardous waste disposal service, in accordance with all local, state, and federal regulations.[4] Do not discharge into drains or the environment.[3]
Visualizations
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Simplified Signaling Pathway of Baricitinib
Caption: Baricitinib inhibits JAK1/JAK2, blocking downstream signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. ehs.lilly.com [ehs.lilly.com]
- 6. quora.com [quora.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
